Product packaging for 2-(5-Nitropyridin-2-YL)ethanamine(Cat. No.:CAS No. 503540-39-4)

2-(5-Nitropyridin-2-YL)ethanamine

Cat. No.: B1612151
CAS No.: 503540-39-4
M. Wt: 167.17 g/mol
InChI Key: TWNASODNSLSALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Nitropyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1612151 2-(5-Nitropyridin-2-YL)ethanamine CAS No. 503540-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNASODNSLSALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598520
Record name 2-(5-Nitropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503540-39-4
Record name 5-Nitro-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503540-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Nitropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the known and predicted physical properties of the compound 2-(5-Nitropyridin-2-YL)ethanamine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimentally-derived data for this specific molecule, this guide also furnishes detailed, standardized protocols for the experimental determination of its key physical characteristics.

Core Physicochemical Data

PropertyValueSource
CAS Number 503540-39-4[1][2][3][4]
Molecular Formula C₇H₉N₃O₂[2][5]
Molecular Weight 167.17 g/mol [2][5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Experimental Protocols for Physicochemical Characterization

To empower researchers to ascertain the physical properties of this compound, the following standard experimental methodologies are detailed.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[6][7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[6][7][8]

Protocol:

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus: A calibrated melting point apparatus is used for the determination.

  • Initial Determination: A preliminary, rapid heating of the sample is conducted to establish an approximate melting range.[6]

  • Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility Determination

Understanding the solubility of a compound is fundamental to its application in drug development and various chemical processes.

Protocol:

  • Sample Preparation: A known mass (e.g., 10 mg) of this compound is added to a known volume (e.g., 1 mL) of deionized water in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The "shake flask" method is a common approach.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For a pyridine-containing compound like this compound, the pKa will reflect the basicity of the pyridine nitrogen and the primary amine.

Protocol (Potentiometric Titration):

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the compound has been protonated.[10] For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric methods can also be employed, where changes in the UV-Vis absorbance spectrum upon protonation are monitored.[10]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a novel chemical entity such as this compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting start Compound Synthesis & Purification purity Purity Assessment (e.g., NMR, HPLC) start->purity mp Melting Point Determination purity->mp sol Solubility Assessment purity->sol pka pKa Determination purity->pka data Data Compilation & Analysis mp->data sol->data pka->data report Technical Report Generation data->report

Caption: A logical workflow for the determination of key physical properties of a chemical compound.

References

"2-(5-Nitropyridin-2-YL)ethanamine" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yl)ethanamine: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and key physicochemical properties of this compound. This compound is a valuable building block in medicinal and agricultural chemistry due to the presence of a reactive nitropyridine ring and a nucleophilic ethylamine side chain.[1][2] This document consolidates available data on its synthesis, spectroscopic properties, and potential applications, offering a foundational resource for researchers in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, with the CAS number 503540-39-4, possesses a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .[2][3][4] The structure consists of a pyridine ring substituted with a nitro group at the 5-position and an ethanamine group at the 2-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 503540-39-4[3][4]
Molecular Formula C7H9N3O2[2][3]
Molecular Weight 167.17 g/mol [2][3][4]
IUPAC Name This compound[3]
Purity Typically ≥95%[2]

Bonding and Molecular Structure

The molecular structure of this compound is characterized by the interplay of the aromatic pyridine ring, the strongly electron-withdrawing nitro group, and the flexible ethylamine side chain.

  • Pyridine Ring: The pyridine ring is an aromatic heterocycle. The nitrogen atom in the ring is sp2 hybridized and has a lone pair of electrons in an sp2 orbital in the plane of the ring.

  • Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This group deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

  • Ethanamine Side Chain: The ethylamine group attached at the 2-position is a nucleophilic and basic functional group. The nitrogen atom possesses a lone pair of electrons, making it a site for protonation and reaction with electrophiles.

  • Intramolecular Interactions: The molecule has the potential for intramolecular hydrogen bonding between the amino group of the side chain and the nitro group or the ring nitrogen, which could influence its conformation and reactivity.

Synthesis

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an appropriate amine-containing nucleophile. A likely precursor is 2-chloro-5-nitropyridine, which is commercially available.[5]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloropyridine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Substitution 2-chloropyridine 2-chloropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-chloropyridine->2-chloro-5-nitropyridine HNO3/H2SO4 2-chloro-5-nitropyridine_2 2-chloro-5-nitropyridine This compound This compound 2-chloro-5-nitropyridine_2->this compound Ethanolamine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[6]

Step 1: Synthesis of 2-chloro-5-nitropyridine

  • To a stirred mixture of concentrated sulfuric acid, add 2-chloropyridine dropwise while maintaining the temperature below 10 °C.

  • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction mixture, keeping the temperature below 30 °C.

  • After the addition is complete, heat the mixture to 90-100 °C and maintain for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or acetonitrile.

  • Add an excess of ethanolamine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethylamine side chain.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine.

  • Ethylamine Protons: Two signals in the aliphatic region, likely triplets, corresponding to the two methylene groups of the ethyl chain (e.g., -CH2-N and -CH2-Py). A broad singlet for the amine (-NH2) protons may also be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Pyridine Carbons: Five signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ring nitrogen would be significantly deshielded.

  • Ethylamine Carbons: Two signals in the aliphatic region (typically δ 30-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine) 3300-3500 (two bands for primary amine)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-2960
N-O stretch (nitro) 1500-1550 (asymmetric) and 1300-1370 (symmetric)
C=C and C=N stretch (aromatic ring) 1400-1600
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the ethylamine side chain, or parts thereof.

Applications in Research and Development

Nitropyridine derivatives are recognized as important intermediates in the synthesis of biologically active molecules.[1][12] this compound, with its dual functionality, serves as a versatile precursor for the synthesis of more complex heterocyclic systems with potential applications in:

  • Drug Discovery: As a scaffold for developing novel therapeutic agents with potential antitumor, antibacterial, and antifungal activities.[1]

  • Agrochemicals: In the synthesis of new herbicides and insecticides.[1]

  • Materials Science: As a building block for functional organic materials.

The presence of the primary amine allows for a wide range of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, further expanding its synthetic utility.

Conclusion

This compound is a key heterocyclic compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, bonding, a plausible synthetic route with an experimental protocol, and expected spectroscopic characteristics. The information presented herein should serve as a valuable resource for scientists working with this and related nitropyridine derivatives.

References

An In-depth Technical Guide to 2-(5-Nitropyridin-2-YL)ethanamine (CAS 503540-39-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Nitropyridin-2-YL)ethanamine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public data on this specific compound, this guide synthesizes information on its precursors, proposes a detailed synthetic route, and discusses the potential significance of the broader class of nitropyridines in drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 503540-39-4[1]
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [1][2]
Appearance Expected to be a solid at room temperature.Assumption
Purity (typical) ≥95%[2]

Synthesis and Experimental Protocols

A direct, published synthesis protocol for this compound is not currently available. However, based on the well-established reactivity of its precursors, a reliable synthetic route can be proposed. The synthesis involves a two-step process starting from the commercially available 2-aminopyridine.

Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine

The precursor, 2-chloro-5-nitropyridine, is a critical building block. A common synthetic route involves the nitration of 2-aminopyridine, followed by a Sandmeyer-type reaction. A one-pot synthesis method has also been described in the patent literature.

Protocol 1: Two-Step Synthesis from 2-Aminopyridine

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • Reaction: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Procedure: In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of 1,2-dichloroethane. The mixture is cooled to below 10°C, and a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid is added dropwise over 12 hours, maintaining the temperature at 58°C. After the reaction is complete, the mixture is cooled, and washed with water until the pH is 5-8. The organic layer is separated, and the solvent is removed under reduced pressure. The resulting crude product is poured into ice water to precipitate the dark yellow solid, which is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[3]

  • Yield: Approximately 91.67%.[3]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

  • Reaction: 2-amino-5-nitropyridine undergoes a diazotization reaction followed by hydrolysis.

  • Procedure: A one-pot method involves adding 2-aminopyridine to concentrated sulfuric acid at 10-20°C, followed by the addition of concentrated nitric acid while maintaining the temperature at 40-50°C. After nitration, the reaction mixture is quenched with water, and an aqueous solution of sodium nitrite is added dropwise at 0-10°C for the diazotization reaction. The acid concentration is then adjusted with ammonia water, and the precipitated product is filtered and dried.[4]

Step 3: Synthesis of 2-Chloro-5-nitropyridine

  • Reaction: 2-hydroxy-5-nitropyridine is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Procedure: 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine and 25.0 g (0.12 mol) of phosphorus pentachloride are added to 50 g of phosphorus oxychloride. The mixture is heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is evaporated to yield 2-chloro-5-nitropyridine.[5]

  • Yield: Approximately 95.3%.[5]

Proposed Synthesis of this compound

Reaction: A nucleophilic aromatic substitution (SNAᵣ) reaction between 2-chloro-5-nitropyridine and an excess of ethylenediamine. The use of a large excess of ethylenediamine is to favor the mono-substitution product.

Proposed Protocol:

  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a large excess of ethylenediamine (10-20 equivalents).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the excess ethylenediamine and solvent are removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining ethylenediamine salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Significance and Potential Applications

While there are no specific biological studies on this compound, the nitropyridine scaffold is a well-recognized pharmacophore in drug discovery. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, a key feature utilized in the synthesis of more complex and biologically active molecules.[2]

Derivatives of nitropyridine have demonstrated a wide range of biological activities, including:

  • Enzyme Inhibition: Certain 5-nitropyridin-2-yl derivatives have shown inhibitory activity against enzymes like chymotrypsin and urease, with IC₅₀ values in the micromolar range.[6]

  • Herbicidal and Insecticidal Activity: Nitropyridine-containing compounds have been investigated as potential herbicides and insecticides.[6]

  • Antimicrobial and Antifungal Activity: Nitropyridine complexes have exhibited activity against various bacteria and fungi.[6]

  • Kinase Inhibition: The nitropyridine moiety has been incorporated into molecules designed as inhibitors of various kinases, which are important targets in cancer therapy.

The ethylamine side chain in this compound provides a versatile handle for further chemical modifications, allowing for the generation of libraries of compounds for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 2-aminopyridine to the target compound.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Hydroxy-5-nitropyridine B->C Diazotization/ Hydrolysis D 2-Chloro-5-nitropyridine C->D Chlorination E This compound D->E Nucleophilic Aromatic Substitution

Caption: Proposed synthetic route to this compound.

Logical Relationship of Nitropyridine in Drug Discovery

As no specific signaling pathway for the target compound is known, the following diagram illustrates the logical flow of how a nitropyridine-containing fragment like the one is utilized in a drug discovery context.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Cascade Start 2-Chloro-5-nitropyridine (Building Block) Target This compound (Intermediate) Start->Target Reaction with Ethylenediamine Library Compound Library Generation Target->Library Further Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the target compound as an intermediate in a drug discovery workflow.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel bioactive molecules. While detailed characterization and biological activity data for this specific compound are not yet widely available, its synthesis is feasible through established chemical transformations. The broader importance of the nitropyridine scaffold in medicinal chemistry suggests that this compound and its derivatives are of considerable interest for future research and development in the pharmaceutical and agrochemical industries. Further studies are warranted to fully elucidate its chemical properties and biological potential.

References

An In-depth Technical Guide to the Synthesis Precursors of 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors for 2-(5-nitropyridin-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of key intermediates, presenting quantitative data in structured tables and providing detailed experimental protocols. Logical workflows for the synthesis of these precursors are visualized using Graphviz diagrams.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly relies on two key precursors: 2-chloro-5-nitropyridine and 2-methyl-5-nitropyridine . These intermediates offer versatile handles for the introduction of the ethanamine side chain at the C-2 position of the pyridine ring. The electron-withdrawing nature of the nitro group at the C-5 position activates the C-2 position for nucleophilic substitution, a key principle exploited in several synthetic routes.

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a widely utilized precursor due to the reactivity of the chloro substituent as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The most common and industrially relevant synthesis of this precursor starts from 2-aminopyridine.

The overall synthesis involves a three-step process:

  • Nitration of 2-aminopyridine to form 2-amino-5-nitropyridine.

  • Diazotization of 2-amino-5-nitropyridine followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.

  • Chlorination of 2-hydroxy-5-nitropyridine to afford the final product, 2-chloro-5-nitropyridine.

G cluster_0 Synthesis of 2-Chloro-5-nitropyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration (HNO3/H2SO4) 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Amino-5-nitropyridine->2-Hydroxy-5-nitropyridine Diazotization & Hydrolysis (NaNO2/H+) 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine->2-Chloro-5-nitropyridine Chlorination (POCl3/PCl5)

Figure 1: Synthetic workflow for 2-chloro-5-nitropyridine.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-5-nitropyridine [3]

  • Reaction: To a stirred solution of 2-aminopyridine (0.2 mol) in dichloroethane (75.3 g), a mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is slowly added dropwise while maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for 12 hours, during which the color changes from light yellow to wine red. The mixture is then cooled to room temperature and washed with water until the pH reaches 5.8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried.

  • Quantitative Data:

ParameterValue
Yield91.67%
Purity (HPLC)98.66%

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [1]

  • Reaction: 2-Amino-5-nitropyridine (1.000 mol) is dissolved in a 15 wt.% aqueous hydrochloric acid solution (913 mL, 4.500 mol). The solution is cooled to -5 to 0 °C. A solution of sodium nitrite (1.500 mol) in water (100 mL) is added dropwise while maintaining the temperature between -5 and 0 °C. After the addition, the mixture is stirred for an additional 45 minutes at 0-5 °C.

  • Work-up: The reaction completion is monitored by TLC. The resulting precipitate is filtered and recrystallized from a 2:1 water/alcohol mixture.

  • Quantitative Data:

ParameterValue
Molar Ratio (2-amino-5-nitropyridine:NaNO2:HCl)1 : 1.2-1.6 : 4.0-5.0

Step 3: Synthesis of 2-Chloro-5-nitropyridine [1][4]

  • Reaction: A mixture of 2-hydroxy-5-nitropyridine (0.1 mole), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mol) is heated to 100-105 °C and stirred for 5 hours.

  • Work-up: Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is slowly poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Quantitative Data:

ParameterValue
Yield95.3%
Purity (Gas Chromatography)99.8%
Synthesis of 2-Methyl-5-nitropyridine

2-Methyl-5-nitropyridine serves as another crucial precursor. The methyl group can be functionalized to introduce the desired ethanamine side chain through various organic transformations, such as oxidation to an aldehyde followed by a Henry reaction.

A common route to 2-methyl-5-nitropyridine involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[5]

G cluster_1 Synthesis of 2-Methyl-5-nitropyridine 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester->2-Methyl-5-nitropyridine Hydrolysis & Decarboxylation (H2SO4, H2O) G cluster_2 Potential Synthetic Pathways to Target Compound 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-(5-Nitropyridin-2-yl)acetonitrile 2-(5-Nitropyridin-2-yl)acetonitrile 2-Chloro-5-nitropyridine->2-(5-Nitropyridin-2-yl)acetonitrile Cyanation 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 2-Formyl-5-nitropyridine 2-Formyl-5-nitropyridine 2-Methyl-5-nitropyridine->2-Formyl-5-nitropyridine Oxidation Target: this compound Target: this compound 2-(5-Nitropyridin-2-yl)acetonitrile->Target: this compound Reduction 2-Formyl-5-nitropyridine->Target: this compound Henry Reaction & Reduction

References

Spectroscopic Profile of 2-(5-Nitropyridin-2-YL)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(5-Nitropyridin-2-YL)ethanamine (CAS No. 503540-39-4). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds. Detailed, adaptable experimental protocols for acquiring these spectra are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and materials science due to the presence of a reactive nitro group and a primary amine. Its molecular formula is C₇H₉N₃O₂ with a molecular weight of 167.17 g/mol .[1][2] The nitropyridine moiety acts as an electrophilic aromatic system, while the ethylamine side chain provides a nucleophilic center, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.9 - 9.1d1HH-6 (Pyridine)The proton ortho to the nitro group and adjacent to the ring nitrogen is expected to be the most deshielded.
~8.2 - 8.4dd1HH-4 (Pyridine)The proton meta to the nitro group and ortho to the C2 substituent will be significantly downfield.
~7.4 - 7.6d1HH-3 (Pyridine)The proton ortho to the C2 substituent will be the most upfield of the pyridine protons.
~3.2 - 3.4t2H-CH₂- (Ethyl)The methylene group adjacent to the pyridine ring will be deshielded by the aromatic system.
~3.0 - 3.2t2H-CH₂- (Ethyl)The methylene group adjacent to the amine will be slightly less deshielded.
~1.5 - 2.0br s2H-NH₂The chemical shift of the amine protons can vary and the peak is often broad.
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentRationale
~160 - 165C-2 (Pyridine)Carbon attached to the ethylamine substituent.
~150 - 155C-6 (Pyridine)Carbon adjacent to the ring nitrogen and ortho to the nitro group.
~140 - 145C-5 (Pyridine)Carbon bearing the nitro group.
~135 - 140C-4 (Pyridine)Aromatic carbon meta to the nitro group.
~120 - 125C-3 (Pyridine)Aromatic carbon ortho to the ethylamine substituent.
~40 - 45-CH₂- (Ethyl)Methylene carbon adjacent to the pyridine ring.
~35 - 40-CH₂- (Ethyl)Methylene carbon adjacent to the amine group.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3500Medium, BroadN-H stretchCharacteristic of a primary amine.
3000 - 3100MediumAromatic C-H stretchTypical for pyridine ring C-H bonds.
2850 - 2960MediumAliphatic C-H stretchFrom the ethyl group methylene C-H bonds.
~1600MediumC=C & C=N stretchAromatic ring vibrations.
1500 - 1550StrongAsymmetric NO₂ stretchCharacteristic strong absorption for nitro groups.
1330 - 1370StrongSymmetric NO₂ stretchCharacteristic strong absorption for nitro groups.
~830StrongC-N stretchCarbon-nitrogen bond of the nitro group.
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignmentRationale
167Moderate[M]⁺Molecular ion peak.
150Low[M-NH₃]⁺Loss of ammonia from the molecular ion.
137Moderate[M-CH₂NH₂]⁺Alpha-cleavage with loss of the aminomethyl radical.
121High[M-NO₂]⁺Loss of the nitro group.
78High[C₅H₄N]⁺Pyridine ring fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ range.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

    • Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for injection into a GC-MS or LC-MS system.[3]

  • Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source.

    • Typical parameters: electron energy of 70 eV, scan range of m/z 40-500.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Report Final Report Purity_Assessment->Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. While direct experimental data remains elusive in the public domain, the provided analysis based on analogous structures offers a robust starting point for researchers. The included experimental protocols and workflow diagrams are intended to facilitate the practical spectroscopic characterization of this and similar compounds in a laboratory setting. It is recommended that researchers acquiring this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity before use in further applications.

References

Technical Guide: Solubility Profile of 2-(5-Nitropyridin-2-YL)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(5-Nitropyridin-2-YL)ethanamine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide includes a qualitative solubility prediction based on the compound's structure, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility. All presented methodologies and logical frameworks are visualized through diagrams to aid in comprehension and application in a laboratory setting.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a building block in the synthesis of various biologically active molecules.[1] The nitro group and the basic ethylamine side chain on the pyridine ring confer unique physicochemical properties that are crucial for its application in further chemical synthesis.[1] Understanding the solubility of this compound in a range of organic solvents is a critical first step for its use in reaction chemistry, purification processes, and formulation development.

This guide provides a foundational understanding of the anticipated solubility characteristics of this compound and outlines the necessary experimental procedures to quantitatively assess its solubility.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative prediction of solubility can be inferred from the molecular structure of this compound. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The pyridine ring nitrogen and the primary amine (-NH2) of the ethylamine side chain are also polar and capable of hydrogen bonding.

  • Non-Polar Moiety: The aromatic pyridine ring and the ethyl bridge contribute to its non-polar character.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in organic solvents. To facilitate future research, the following table is provided as a template for researchers to populate with their experimental findings.

Solvent ClassificationSolventPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Protic MethanolHighData not available
EthanolModerate to HighData not available
IsopropanolModerateData not available
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighData not available
Dimethylformamide (DMF)HighData not available
AcetonitrileModerateData not available
AcetoneModerateData not available
Non-Polar TolueneLowData not available
HexaneVery LowData not available
Diethyl EtherLow to ModerateData not available
Halogenated Dichloromethane (DCM)ModerateData not available
ChloroformModerateData not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of choice, adapted from standard laboratory procedures.

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing Workflows and Relationships

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in a sealed vial B Equilibrate in a constant temperature shaker bath A->B C Allow excess solid to settle B->C D Centrifuge if necessary C->D Optional E Withdraw a known volume of supernatant D->E F Dilute the aliquot E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate original concentration G->H I Express solubility (g/100 mL) H->I

Experimental workflow for determining solubility.

5.2. Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below outlines these relationships for this compound.

Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary theoretical background and practical protocols to determine this crucial physicochemical property. The structural characteristics of the molecule suggest a preference for solubility in polar solvents. The provided experimental workflow and logical diagrams offer a clear and actionable framework for laboratory investigation. The generation and dissemination of such data will be of significant value to the scientific community, particularly in the fields of synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-(5-Nitropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 2-(5-nitropyridin-2-yl)ethanamine. This compound, possessing a unique bifunctional architecture with a primary aliphatic amine and an electron-deficient nitropyridine ring, serves as a versatile building block in medicinal chemistry and organic synthesis. This document details its key reactive sites, predictable reaction pathways, and provides a foundation for its application in the synthesis of novel bioactive molecules. The content herein is curated for researchers and professionals in the fields of drug discovery and chemical development, offering insights into its synthetic utility and potential biological significance.

Core Structure and Functional Groups

This compound (Molecular Formula: C₇H₉N₃O₂) is a pyridine derivative characterized by an ethylamine substituent at the 2-position and a nitro group at the 5-position of the pyridine ring.[1]

Key Functional Groups:

  • Primary Aliphatic Amine (-CH₂CH₂NH₂): This group imparts basicity and nucleophilicity to the molecule. It is a key site for a variety of chemical transformations, including acylation, alkylation, and formation of imines and sulfonamides.

  • 5-Nitropyridine Ring: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the electronic properties of the ring. This deactivation makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions ortho and para to the nitro group.[2] The nitro group itself can also undergo reduction to an amino group, providing a route to further functionalization.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom confers weak basicity to the ring system.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its primary amine and nitropyridine functionalities.

Reactions at the Primary Amine

The primary amino group is a potent nucleophile and readily participates in a range of standard amine chemistries.

The primary amine can be easily acylated to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of bioactive molecules.

Generic Reaction:

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging. Reductive amination provides a more controlled method for the synthesis of secondary amines.

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in medicinal chemistry.

Reactions involving the 5-Nitropyridine Ring

The electron-deficient nature of the 5-nitropyridine ring governs its reactivity, making it a target for nucleophilic attack and reduction.

The nitro group can be reduced to a primary amino group under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like SnCl₂/HCl. This transformation is valuable for creating substituted diaminopyridine derivatives, which are important precursors in drug discovery.

Generic Reaction: ``` 2-(5-NO₂-Py)-CH₂CH₂NH₂ --[Reducing Agent]--> 2-(5-NH₂-Py)-CH₂CH₂NH₂

Caption: Key reaction pathways of this compound.

Synthetic Workflow for a Derivative

Synthetic_Workflow Start This compound Reaction1 N-Acetylation (Acetic Anhydride, Pyridine) Start->Reaction1 Intermediate1 N-Acetyl-2-(5-nitropyridin-2-yl)ethanamine Reaction1->Intermediate1 Reaction2 Nitro Reduction (SnCl₂, HCl) Intermediate1->Reaction2 FinalProduct N-Acetyl-2-(5-aminopyridin-2-yl)ethanamine Reaction2->FinalProduct

Caption: A potential two-step synthesis of a diamine derivative.

Potential Biological Significance and Signaling Pathways

Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. [3][4]The nitroaromatic scaffold is a known pharmacophore in several approved drugs, often acting as a bio-reducible prodrug.

Potential Mechanisms of Action:

  • Antimicrobial Activity: In anaerobic bacteria and some protozoa, the nitro group can be reduced by specific nitroreductase enzymes to generate reactive nitrogen species. These species, such as nitroso and hydroxylamine intermediates, can damage cellular macromolecules, including DNA, leading to cell death. [4]* Anticancer Activity: The electron-deficient nature of the nitropyridine ring can lead to interactions with biological nucleophiles. Furthermore, under hypoxic conditions found in solid tumors, the nitro group can be reduced to cytotoxic species. Some nitropyridine derivatives have been shown to inhibit signaling pathways involved in cell proliferation and survival.

Given the structural motifs present in this compound, it is plausible that its derivatives could be explored for similar biological activities. The primary amine provides a handle for the attachment of various pharmacophoric groups, allowing for the generation of a library of compounds for screening.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound might exert an anticancer effect by inhibiting a generic receptor tyrosine kinase (RTK) signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Drug Derivative of This compound Drug->RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

This compound is a valuable and versatile chemical entity with a rich reactivity profile. The presence of a nucleophilic primary amine and an electrophilic nitropyridine ring within the same molecule allows for a diverse range of chemical transformations. This guide provides a foundational understanding of its chemical behavior, offering protocols and conceptual frameworks to aid researchers in the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound and its derivatives.

References

The Versatility of 2-(5-Nitropyridin-2-yl)ethanamine as a Synthetic Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 2-(5-nitropyridin-2-yl)ethanamine as a versatile synthetic building block in medicinal chemistry and drug discovery. The presence of a reactive nitropyridine ring and a nucleophilic ethylamine side chain makes this compound a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document outlines the key chemical properties, synthetic applications, and detailed experimental methodologies for the derivatization of this compound. It further presents quantitative data on the biological activities of related structures and visualizes key synthetic pathways and logical relationships to aid in the design of novel therapeutic agents.

Introduction: The Significance of the 5-Nitropyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals, agrochemicals, and vitamins. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the pyridine ring. The potent electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to nucleophilic attack, a characteristic that is extensively leveraged in synthetic organic chemistry for the construction of complex molecular architectures.[1]

This compound combines this activated pyridine ring with a flexible ethylamine side chain. This unique combination of functionalities allows for a multitude of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening. The primary amino group serves as a handle for the introduction of various pharmacophores through acylation, condensation, and addition reactions, leading to derivatives with a wide spectrum of potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂BenchChem
Molecular Weight 167.17 g/mol BenchChem
Appearance Not specified (typically a solid)-
Purity Typically ≥95%BenchChem
CAS Number 503540-39-4BenchChem

Synthetic Applications and Methodologies

The dual reactivity of this compound makes it a versatile precursor for a variety of heterocyclic systems. The primary amino group readily undergoes reactions with electrophiles, while the nitropyridine ring can participate in nucleophilic aromatic substitution or be reduced to the corresponding aminopyridine, opening up further avenues for derivatization.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The amino group of this compound can be readily acylated with acid chlorides, anhydrides, or activated esters to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Addition of Electrophile: Slowly add the desired acid chloride or anhydride (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Thiourea Derivatives

The reaction of this compound with various isothiocyanates provides a straightforward route to a diverse library of N,N'-disubstituted thiourea derivatives. These compounds are of particular interest due to their wide range of reported biological activities, including antimicrobial and anticancer effects.[2][3]

Experimental Protocol: General Procedure for Thiourea Synthesis

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.

  • Addition of Isothiocyanate: Add the desired isothiocyanate (1.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: The product often precipitates out of the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis of Schiff Bases (Imines)

Condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. Schiff bases are valuable intermediates and have shown a broad spectrum of biological activities, including antimicrobial properties.[4][5][6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Mixing Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Potential Biological Activities of Derivatives

Derivatives of 5-nitropyridine have demonstrated a wide array of biological activities. While specific data for derivatives of this compound is limited in the public domain, the activities of structurally related compounds provide strong indications of their potential therapeutic applications.

Derivative ClassPotential Biological ActivityReference Compound/Study
Imine Derivatives Antioxidant, α-Glucosidase Inhibition(5-nitropyridin-2-yl)imine metal complexes[8]
Thiazolidinone Derivatives AnticancerNitropyridine-linked 4-arylidenethiazolidin-4-ones[9]
Thiourea Derivatives Antimicrobial, AnticancerGeneral studies on thiourea derivatives[2][3]
General Nitropyridines Urease and Chymotrypsin Inhibition5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-diones[8]

Visualizing Synthetic Pathways and Logical Relationships

Synthetic Workflow for Derivatization

The following diagram illustrates the general workflow for the synthesis of various derivatives from this compound.

G cluster_derivatives Derivative Synthesis start This compound amide N-Acyl Derivatives start->amide RCOCl or (RCO)₂O, Base thiourea Thiourea Derivatives start->thiourea R-N=C=S schiff_base Schiff Bases (Imines) start->schiff_base R-CHO or R₂C=O, H⁺ catalyst bioactivity Biological Screening (e.g., Antimicrobial, Anticancer) amide->bioactivity Potential Bioactivity thiourea->bioactivity Potential Bioactivity schiff_base->bioactivity Potential Bioactivity

Synthetic workflow for derivatization.
Structure-Activity Relationship (SAR) Logic

This diagram outlines the logical relationship between the structural modifications of the this compound scaffold and the resulting biological activities.

SAR cluster_modifications Structural Modifications cluster_activities Potential Biological Activities scaffold This compound Core Scaffold modification1 Acylation/Sulfonylation (Amide/Sulfonamide formation) scaffold:port->modification1 modification2 Reaction with Isothiocyanates (Thiourea formation) scaffold:port->modification2 modification3 Condensation with Aldehydes/Ketones (Schiff Base formation) scaffold:port->modification3 activity1 Enzyme Inhibition (e.g., Kinases, Proteases) modification1->activity1 activity2 Antimicrobial Activity (Antibacterial, Antifungal) modification2->activity2 activity3 Anticancer Activity modification2->activity3 modification3->activity2

Structure-Activity Relationship Logic.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for the straightforward introduction of a wide range of substituents, leading to the generation of diverse chemical libraries. The derivatives of this scaffold hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising synthetic intermediate. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

A Technical Guide to the Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines are a pivotal class of N-heterocycles that serve as foundational building blocks in medicinal chemistry and materials science. The pyridine ring is a privileged structural motif, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly alters the charge distribution and reactivity of the pyridine ring, making nitropyridines versatile precursors for a vast array of complex, biologically active molecules.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties.[1][3][4] This technical guide provides a comprehensive literature review of the core synthetic methodologies for nitropyridine derivatives, detailed experimental protocols for key reactions, and a summary of their applications in drug discovery.

Synthetic Methodologies

The synthesis of nitropyridines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the nature of other functional groups on the pyridine ring. The primary synthetic routes include direct nitration, transformation of functional groups (such as the oxidation of amines), and more advanced ring-transformation reactions.[5][6]

Direct Nitration of Pyridines

Direct electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[6][7] Reactions with standard nitrating agents like nitric acid/sulfuric acid mixtures often require harsh conditions and result in very low yields.[7] However, several effective methods have been developed to overcome this hurdle.

  • Nitration with Dinitrogen Pentoxide (Bakke's Procedure): A widely used method involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous SO₂/HSO₃⁻ yields the corresponding 3-nitropyridine.[2][7] This reaction is not a direct electrophilic aromatic substitution but proceeds through a[8][9] sigmatropic shift of the nitro group from the 1-position to the 3-position.[6][7] This method can produce 3-nitropyridine in yields as high as 77%.[6][7]

  • Nitration with Nitric Acid in Trifluoroacetic Anhydride: An alternative approach uses a mixture of nitric acid in trifluoroacetic anhydride. This method has been shown to produce various 3-nitropyridines in yields ranging from 10-83% and is often more effective than the N₂O₅ procedure for certain substituted pyridines.[10][11]

Nucleophilic Substitution

Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are excellent and widely used precursors for synthesizing a variety of derivatives. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), allowing the halogen to be readily displaced by various nucleophiles.

  • Synthesis of Aminonitropyridines: 2-Chloro-5-nitropyridine reacts with amines (e.g., N-phenylpiperazine) to form substituted aminonitropyridines. The resulting nitro group can then be reduced to an amine, providing a key intermediate for further functionalization.[1]

  • Synthesis of Ethers and Other Derivatives: The chlorine atom can be substituted by hydroxyl compounds, thiols, and other nucleophiles to generate a diverse library of nitropyridine derivatives.[1]

Three-Component Ring Transformation (TCRT)

A modern and powerful strategy for synthesizing highly functionalized nitropyridines is the three-component ring transformation (TCRT). This "scrap and build" approach uses an electron-deficient pyridone as a stable synthon for unstable nitromalonaldehyde.[8][9]

  • Mechanism: The reaction typically involves 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source like ammonia or ammonium acetate.[8][9][12] The pyridone ring is opened by nucleophilic attack and subsequently re-cyclizes with the ketone and nitrogen source to form a new, substituted nitropyridine ring.[8][13] This method avoids direct nitration and allows for the construction of complex nitropyridines that are otherwise difficult to access.[8]

Continuous Flow Synthesis

For industrial-scale production and to mitigate the safety risks associated with highly exothermic nitration reactions and potentially explosive intermediates, continuous flow chemistry has emerged as a superior alternative to batch processing.[14][15][16]

  • Application: The synthesis of 4-nitropyridine from pyridine N-oxide has been successfully demonstrated using a two-step continuous flow process. The nitration of pyridine N-oxide is followed by a reduction of the N-oxide group with PCl₃.[14] This methodology minimizes the accumulation of hazardous intermediates, improves heat transfer, and allows for safe and efficient scale-up, achieving high yields (e.g., 83%) and purity.[14]

Core Synthetic Pathways and Mechanisms

The following diagrams illustrate the key logical and mechanistic pathways described in the synthesis and application of nitropyridine derivatives.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Core Products Pyridine Pyridine & Derivatives Nitration Direct Nitration (e.g., N₂O₅/SO₂) Pyridine->Nitration Electrophilic Attack AminoPyridine Aminopyridines Oxidation Oxidation AminoPyridine->Oxidation e.g., H₂O₂ HaloNitroPyridine Halogenated Nitropyridines SNAr Nucleophilic Substitution (SNAr) HaloNitroPyridine->SNAr Displacement of Halogen DNP 1-Methyl-3,5-dinitro -2-pyridone TCRT Three-Component Ring Transformation DNP->TCRT Ring Opening & Re-cyclization NitroPyridine Nitropyridine Derivatives Nitration->NitroPyridine Oxidation->NitroPyridine SNAr->NitroPyridine TCRT->NitroPyridine

Caption: Key synthetic routes to nitropyridine derivatives.

G Start Start: Pyridine N-oxide in H₂SO₄ + Fuming HNO₃ in H₂SO₄ Pump1 Pump into Microreactor 1 Start->Pump1 Reaction1 Nitration Reaction (e.g., 130°C, 10 min) Pump1->Reaction1 Quench Quench with Ice Water & Online Extraction (DCE) Reaction1->Quench Intermediate Intermediate: 4-Nitropyridine N-oxide in DCE Quench->Intermediate Pump2 Pump into Microreactor 2 (with PCl₃ in CH₃CN) Intermediate->Pump2 Reaction2 Deoxygenation Reaction (e.g., 50°C, 5 min) Pump2->Reaction2 Workup Workup: Cool, Neutralize (Na₂CO₃), Extract, Evaporate Reaction2->Workup Product Final Product: 4-Nitropyridine Workup->Product

Caption: Workflow for continuous flow synthesis of 4-nitropyridine.

G Compound 3-Nitropyridine Analogue (e.g., 4AZA2996) Binding Binds to Colchicine Site at α/β interface Compound->Binding Interaction Tubulin α/β-Tubulin Heterodimer Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Destabilization Microtubule Destabilization Polymerization->Destabilization Leads to G2M G2/M Phase Arrest Destabilization->G2M Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action for microtubule-targeting nitropyridines.

Data Presentation

Table 1: Selected Synthetic Reactions of Nitropyridine Derivatives
Starting MaterialReagents & ConditionsProductYield (%)Ref
2-Amino-5-nitropyridineChloroacetyl chloride, then NH₄SCN, then Ar-CHO4-Arylidene-5-nitropyridyliminothiazolidin-4-ones75-83[1]
Pyridine N-oxideHNO₃/H₂SO₄, then PCl₃ (Continuous Flow)4-Nitropyridine83[14]
2-Aminopyridine1. Conc. H₂SO₄, Conc. HNO₃ (45-50°C) 2. NaNO₂ (0-10°C)2-Hydroxy-5-nitropyridine56.7[17]
1-Methyl-3,5-dinitro-2-pyridoneCyclohexanone, NH₃ (70°C, 3h)5-Nitro-5,6,7,8-tetrahydroquinoline83[8]
1-Methyl-3,5-dinitro-2-pyridoneAcetophenone, NH₃ (120°C, 3h, Autoclave)2-Phenyl-5-nitropyridine81[18]
3-ChloropyridineHNO₃, Trifluoroacetic Anhydride3-Chloro-5-nitropyridine76[10]
2-Chloro-5-nitropyridineN-Methylpiperazine, then reduction5-Amino-2-(4-methylpiperazin-1-yl)pyridineHigh[1]
Table 2: Biological Activity of Selected Nitropyridine Derivatives
Compound Class / DerivativeBiological Target / AssayActivity MetricValueRef
4-Arylidenethiazolidin-4-ones (35a, R=OMe)MCF-7 cancer cellsIC₅₀6.41 µM[1]
4-Arylidenethiazolidin-4-ones (35d, R=piperidine)HepG2 cancer cellsIC₅₀7.63 µM[1]
Pyridyloxy-substituted acetophenone oximesProtoporphyrinogen oxidase inhibitionIC₅₀3.11–4.18 µM[1]
5-Nitropyridin-2-yl dioxane derivativeChymotrypsin inhibitionIC₅₀8.67 ± 0.1 µM[1]
5-Nitropyridin-2-yl dioxane derivativeUrease inhibitionIC₅₀29.21 ± 0.98 µM[1]
Chloroquine-nitropyridine hybridsAntimalarial activityIC₅₀< 5 nM[1]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovisMIC12.5–50 µg/mL[1]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide deriv.Mycobacterium tuberculosisMIC4-64 µg/mL[3]
Insecticidal derivatives from 2-chloro-5-nitropyridineM. separate, P. xylostella, P. lituraLD₅₀4–12 mg/L[1]
3-Nitropyridine analogues (e.g., 4AZA2891)Tubulin polymerization / Anticancer-Potent G2/M arrest[19][20]
Table 3: Representative Spectroscopic Data for Nitropyridines
Compound¹H NMR (Solvent)¹³C NMR (Solvent)Ref
4-Nitropyridineδ 8.92 (dd, 2H), 8.01 (dd, 2H) (CDCl₃)Not specified[21]
2-Hydroxy-5-nitropyridineδ 6.41-6.43 (d, 1H), 8.10-8.14 (q, 1H), 8.65 (d, 1H), 12.63 (s, 1H) (DMSO)Not specified[17]
3-NitropyridineNot specifiedAromatic carbons typically appear in the 120-155 ppm range. The carbon bearing the NO₂ group is significantly deshielded.[22][23]

Note: The chemical shift range for ¹³C NMR is much wider (0-220 ppm) than for ¹H NMR (0-13 ppm). Specific shifts are highly dependent on substitution patterns and the solvent used.[22][23][24]

Experimental Protocols

Protocol 1: Two-Step Continuous Flow Synthesis of 4-Nitropyridine[14][21]

This protocol describes the synthesis of 4-nitropyridine from pyridine N-oxide using a continuous flow microreactor system.

Step 1: Nitration of Pyridine N-oxide

  • Reagent Preparation:

    • Solution A: Dissolve pyridine N-oxide (e.g., 20 g, 0.212 mol) in concentrated H₂SO₄ (200 mL).

    • Solution B: Prepare a nitrating mixture of fuming HNO₃ (40 mL) in concentrated H₂SO₄ (200 mL).

  • Reaction Setup:

    • Using two separate HPLC pumps, feed Solution A (e.g., flow rate: 0.23 mL/min) and Solution B into the first microreactor (e.g., PFA or Hastelloy coil).

    • Maintain the reactor temperature at approximately 130°C. The residence time is controlled by the flow rates and reactor volume (e.g., 10 minutes).

  • Quenching and Extraction:

    • The output stream from the reactor is immediately mixed with a stream of ice water and fed into a liquid-liquid extractor.

    • 1,2-dichloroethane (DCE) is pumped into the extractor to continuously extract the 4-nitropyridine N-oxide product from the aqueous acidic phase.

Step 2: Deoxygenation of 4-Nitropyridine N-oxide

  • Reagent Preparation:

    • Solution C: The DCE phase containing 4-nitropyridine N-oxide from the previous step.

    • Solution D: A solution of phosphorus trichloride (PCl₃) (e.g., 36.7 g, 0.267 mol) in acetonitrile (CH₃CN).

  • Reaction Setup:

    • Pump Solution C (DCE phase) and Solution D into a second microreactor coil (e.g., PTFE tube).

    • Maintain the reactor temperature at 50°C with a residence time of approximately 5 minutes.

  • Workup and Isolation:

    • The output flow from the second reactor is collected in a product tank and cooled.

    • Water is added, and the mixture is made alkaline by the addition of aqueous Na₂CO₃.

    • The product is extracted with DCE. The organic solution is dried over Na₂SO₄ and evaporated under reduced pressure to yield 4-nitropyridine.

    • Overall Yield: ~83%.

Protocol 2: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine[17]

This patented method describes a one-pot procedure starting from 2-aminopyridine.

  • Nitration:

    • In a suitable reaction kettle, add concentrated sulfuric acid (e.g., 1 ton).

    • Add 2-aminopyridine (e.g., 100.0 kg, 1063.8 mol) in batches, maintaining the temperature between 10-20°C.

    • Add concentrated nitric acid (e.g., 92.8 kg, 957.4 mol).

    • Heat the mixture to 45-50°C and stir for 4-5 hours.

  • Diazotization and Hydrolysis:

    • Slowly transfer the reaction solution into ice water (e.g., 1 ton), controlling the temperature to be between 0-10°C.

    • Dropwise, add an aqueous solution of sodium nitrite (NaNO₂) (e.g., 110.1 kg, 1595.7 mol).

  • Isolation:

    • After the reaction is complete, add aqueous ammonia to adjust the acid concentration of the solution to 25-30%.

    • The precipitated product is collected by centrifugation or filtration.

    • The solid is dried to obtain 2-hydroxy-5-nitropyridine.

    • Yield: ~56.7%.

Protocol 3: Three-Component Ring Transformation (TCRT) for 2-Aryl-5-nitropyridines[8][18]

This protocol describes a general procedure for synthesizing 2-aryl-5-nitropyridines.

  • Reaction Setup:

    • In a pressure-rated vessel (autoclave), combine 1-methyl-3,5-dinitro-2-pyridone (1 equivalent), an aromatic ketone (e.g., acetophenone, 2 equivalents), and a solvent such as methanol.

    • Add a large excess of a nitrogen source (e.g., aqueous ammonia, ~140 equivalents).

  • Reaction:

    • Seal the autoclave and heat the mixture to 120°C for 3 hours.

  • Workup and Isolation:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography (silica gel) to isolate the desired 2-aryl-5-nitropyridine.

    • Yields: Generally good to excellent (e.g., 81% for 2-phenyl-5-nitropyridine).

Conclusion

Nitropyridine derivatives are compounds of immense synthetic utility and pharmacological importance. The synthetic methodologies have evolved from challenging direct nitrations to sophisticated and highly adaptable strategies like three-component ring transformations and safe, scalable continuous flow processes. These methods provide access to a vast chemical space of nitropyridine analogues. As precursors, nitropyridines enable the synthesis of diverse bioactive molecules, including potent anticancer agents that function as microtubule inhibitors and novel antimicrobial compounds.[1][19][25] The continued exploration of new synthetic routes and the application of these derivatives in drug discovery programs promise to yield next-generation therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 2-(5-Nitropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the N-alkylation of 2-(5-nitropyridin-2-yl)ethanamine, a versatile building block in medicinal chemistry and drug discovery. The presence of a primary amine and a nitro-substituted pyridine ring makes this molecule a valuable scaffold for the synthesis of a diverse range of compounds. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions.[1]

Two primary methods for N-alkylation are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be robust and adaptable for the synthesis of libraries of N-alkylated derivatives for screening and lead optimization.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H9N3O2[1][2]
Molecular Weight167.17 g/mol [1][2]
AppearancePale yellow to yellow solidTypical for nitroaromatic compounds
Purity>95% (commercially available)[1]
CAS Number503540-39-4[3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the primary amine of this compound using an alkyl halide in the presence of a base. This method is suitable for the introduction of a variety of alkyl groups. Careful control of stoichiometry is crucial to minimize the formation of dialkylated byproducts.[4][5]

Experimental Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous solvent add_base Add base (e.g., K2CO3 or Cs2CO3) start->add_base Step 1 add_alkyl_halide Add alkyl halide (1.0-1.2 eq.) add_base->add_alkyl_halide Step 2 stir Stir at specified temperature (e.g., RT to 80 °C) add_alkyl_halide->stir Step 3 monitor Monitor reaction by TLC or LC-MS stir->monitor Step 4 quench Quench reaction monitor->quench Step 5 extract Extract with organic solvent quench->extract Step 6 dry Dry organic layer extract->dry Step 7 concentrate Concentrate under reduced pressure dry->concentrate Step 8 purify Purify by column chromatography concentrate->purify Step 9 characterize Characterize product (NMR, MS, etc.) purify->characterize Step 10

Caption: Workflow for the direct N-alkylation of this compound.

Materials
  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous solvent (e.g., Acetonitrile (CH3CN), Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure
  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add the base (e.g., K2CO3, 2.0 eq. or Cs2CO3, 1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature for reactive halides, or heat to 50-80 °C for less reactive halides) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Example Data
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK2CO3CH3CN251285
2Benzyl bromideCs2CO3DMF50892
3Ethyl bromoacetateK2CO3CH3CN601678

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds via an intermediate imine, which is then reduced in situ.[6][7] This one-pot procedure is often preferred due to its high selectivity for mono-alkylation and the use of readily available carbonyl compounds.[7][8]

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound and carbonyl compound in solvent add_acid Add acetic acid (catalytic) start->add_acid Step 1 stir_imine Stir for imine formation add_acid->stir_imine Step 2 add_reducing_agent Add reducing agent (e.g., NaBH(OAc)3) stir_imine->add_reducing_agent Step 3 stir_reduction Stir until reaction completion add_reducing_agent->stir_reduction Step 4 quench Quench with saturated NaHCO3 stir_reduction->quench Step 5 extract Extract with organic solvent quench->extract Step 6 dry Dry organic layer extract->dry Step 7 concentrate Concentrate under reduced pressure dry->concentrate Step 8 purify Purify by column chromatography concentrate->purify Step 9 characterize Characterize product (NMR, MS, etc.) purify->characterize Step 10

Caption: Workflow for the reductive amination of this compound.

Materials
  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN))

  • Solvent (e.g., Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure
  • To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in dichloroethane (15 mL/mmol), add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-alkylated product.

Example Data
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)3DCE1690
2AcetoneNaBH3CNMeOH2482
3CyclohexanoneNaBH(OAc)3THF1888

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium borohydride reagents can react violently with water and acids, producing flammable hydrogen gas. Quench reactions carefully.

  • Nitroaromatic compounds can be sensitive to heat and shock; avoid excessive heating.

References

Application of 2-(5-Nitropyridin-2-YL)ethanamine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(5-nitropyridin-2-yl)ethanamine and its derivatives in the synthesis of bioactive heterocyclic compounds. The protocols are based on established literature and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound and its precursors, such as 2-chloro-5-nitropyridine, are versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic substitution, making it a valuable synthon for the construction of a wide variety of heterocyclic systems. The ethylamine side chain, or a precursor to it, provides a reactive handle for further functionalization and cyclization reactions. This unique combination of functional groups allows for the synthesis of diverse scaffolds with a broad spectrum of biological activities, including but not limited to, kinase inhibition, urease inhibition, and potential applications as anticancer and antimicrobial agents.

Application Note 1: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. The following protocol details the synthesis of substituted imidazo[1,2-a]pyridines from a 2-(5-nitropyridin-2-yl)-substituted isoxazolone precursor. This multi-step synthesis culminates in a base-induced rearrangement to yield the desired imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-7-nitroimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from the work of Ismail et al. and describes a two-step synthesis starting from 2-chloro-5-nitropyridine.

Step 1: Synthesis of Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate (9a)

A mixture of 2-chloro-5-nitropyridine (48.5 mg, 0.30 mmol) and ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate (100 mg, 0.30 mmol) is heated neat under a nitrogen atmosphere in an oil bath at 130 °C for 2 hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the title compound.

Step 2: Synthesis of Ethyl 2-(4-bromophenyl)-7-nitroimidazo[1,2-a]pyridine-3-carboxylate (11a)

The N-substituted isoxazolone 9a from Step 1 is dissolved in ethanol. Triethylamine is added to the solution, and the mixture is refluxed for 3 hours.[1] The reaction leads to the rearrangement of the isoxazolone to the corresponding imidazo[1,2-a]pyridine. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final product.

Quantitative Data
CompoundStarting MaterialReagents and ConditionsYield (%)Melting Point (°C)Spectroscopic Data
9a 2-chloro-5-nitropyridine, Ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylateNeat, 130 °C, 2 h85156-158¹H-NMR data available in the source literature.[1]
11a Compound 9aTriethylamine, Ethanol, Reflux, 3 h84-¹H-NMR: δ 8.19 (dd, J₁=9.7Hz, J₂=1.3Hz, H-7), 9.87 (d, J=1.3Hz, H-5).[1]
11b Ethyl 3-(4-methylphenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylateTriethylamine, Ethanol, Reflux75--
11c Ethyl 3-(4-methoxyphenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylateTriethylamine, Ethanol, Reflux59--

Experimental Workflow

Synthesis_of_Imidazopyridine start 2-Chloro-5-nitropyridine + Ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate step1 Step 1: N-Arylation start->step1 Neat, 130°C, 2h intermediate Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate (9a) step1->intermediate step2 Step 2: Rearrangement intermediate->step2 Triethylamine, Ethanol, Reflux product Ethyl 2-(4-bromophenyl)-7-nitroimidazo[1,2-a]pyridine-3-carboxylate (11a) step2->product

Caption: Synthesis workflow for Imidazo[1,2-a]pyridine derivative 11a.

Application Note 2: Synthesis of Other Bioactive Heterocycles (Summary)

Derivatives of this compound serve as precursors to a variety of other bioactive heterocyclic systems. The following are summaries of synthetic strategies for Glycogen Synthase Kinase-3 (GSK-3) inhibitors and urease inhibitors.

Synthesis of GSK-3 Inhibitors

A series of potent GSK-3 inhibitors have been synthesized from 2,6-dichloro-3-nitropyridine. The synthesis involves a sequential nucleophilic substitution, reduction of the nitro group, and subsequent cyclization steps.

Synthetic Strategy Summary:

  • Suzuki Coupling: One of the chloro groups in 2,6-dichloro-3-nitropyridine is selectively substituted with an aryl group via a Suzuki coupling reaction.

  • Nucleophilic Substitution: The remaining chloro group is then displaced by a nucleophile, such as aminoethylamine.

  • Reduction and Acylation: The nitro group is reduced to an amine, which is then acylated.

  • Cyclization: Intramolecular cyclization, for example, via a Mitsunobu reaction, leads to the formation of the core heterocyclic structure.

  • Final Elaboration: Further chemical modifications can be performed to arrive at the final GSK-3 inhibitor.

The most active compounds from this class of inhibitors have shown IC50 values in the low nanomolar range.

Synthetic Workflow for GSK-3 Inhibitors (Simplified)

GSK3_Inhibitor_Synthesis start 2,6-Dichloro-3-nitropyridine step1 Sequential Substitution start->step1 intermediate1 Substituted Nitropyridine step1->intermediate1 step2 Reduction & Acylation intermediate1->step2 intermediate2 Acylated Aminopyridine step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product GSK-3 Inhibitor step3->product

Caption: Simplified workflow for the synthesis of GSK-3 inhibitors.

Synthesis of Urease Inhibitors

Nitropyridine-containing compounds have also been developed as potent urease inhibitors. A common synthetic route involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various electrophiles.

Synthetic Strategy Summary:

  • Nucleophilic Substitution: 2-chloro-3-nitropyridine is reacted with piperazine to form a nitropyridylpiperazine intermediate.

  • N-Alkylation: The secondary amine of the piperazine ring is then alkylated with various aryl 2-chloroacetamides or 2-chloropropionamides.

This approach has led to the discovery of urease inhibitors with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.

Synthetic Workflow for Urease Inhibitors (Simplified)

Urease_Inhibitor_Synthesis start 2-Chloro-3-nitropyridine step1 Reaction with Piperazine start->step1 intermediate Nitropyridyl- piperazine step1->intermediate step2 N-Alkylation intermediate->step2 Aryl 2-chloroacetamides product Urease Inhibitor step2->product

Caption: Simplified workflow for the synthesis of urease inhibitors.

Conclusion

The 2-(5-nitropyridin-2-yl) moiety is a key structural element in the synthesis of a diverse array of bioactive heterocyclic compounds. The protocols and summaries provided herein demonstrate the versatility of this building block in constructing complex molecular architectures with significant therapeutic potential. Researchers are encouraged to adapt and optimize these methods for the development of novel drug candidates.

References

Application Notes and Protocols for Coupling Reactions with 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving the primary amine, 2-(5-Nitropyridin-2-yl)ethanamine. This versatile building block is of interest in medicinal chemistry and drug development due to the presence of a reactive primary amine for conjugation and a nitropyridine moiety which can be a key pharmacophore or a precursor for further chemical transformations. The following sections detail experimental conditions for amide bond formation, reductive amination, and sulfonamide synthesis.

Amide Coupling (N-Acylation)

Amide bond formation is a cornerstone of drug discovery, enabling the linkage of molecular fragments. The primary amine of this compound can be readily acylated using a variety of methods.

Application Note

The nucleophilicity of the primary amine in this compound is sufficient for effective amide coupling. Two common and reliable methods are presented: coupling with a carboxylic acid using a carbodiimide reagent, and acylation with an acyl chloride. The choice of method may depend on the stability and availability of the coupling partner. For sensitive substrates, the carbodiimide method is generally milder.

Experimental Protocols

Protocol 1.2.1: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2.2: N-Acylation with an Acyl Chloride

This protocol outlines the acylation of this compound using an acyl chloride in the presence of a base.

  • Dissolve this compound (1.0 eq) in an aprotic solvent like DCM or tetrahydrofuran (THF).

  • Add a base , such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion , quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

Data Presentation
ParameterProtocol 1.2.1 (EDC/HOBt Coupling)Protocol 1.2.2 (Acyl Chloride)
Coupling Partner Carboxylic AcidAcyl Chloride
Reagents EDC, HOBt, DIPEA/TEATriethylamine/Pyridine
Solvent DCM or DMFDCM or THF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 16 hours
Work-up Aqueous washAqueous wash

Experimental Workflow

Amide_Coupling_Workflow cluster_protocol1 Protocol 1.2.1: EDC/HOBt Coupling cluster_protocol2 Protocol 1.2.2: Acyl Chloride P1_Start Dissolve Carboxylic Acid in DCM/DMF P1_Activate Add EDC, HOBt (Pre-activation) P1_Start->P1_Activate P1_AddAmine Add this compound P1_Activate->P1_AddAmine P1_AddBase Add DIPEA/TEA P1_AddAmine->P1_AddBase P1_React Stir at RT (12-24h) P1_AddBase->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Amide Product P1_Purify->P1_Product P2_Start Dissolve Amine in DCM/THF P2_AddBase Add Base (TEA/Pyridine) Cool to 0°C P2_Start->P2_AddBase P2_AddAcylCl Add Acyl Chloride P2_AddBase->P2_AddAcylCl P2_React Stir at RT (2-16h) P2_AddAcylCl->P2_React P2_Workup Aqueous Work-up & Extraction P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Amide Product P2_Purify->P2_Product

Caption: Workflow for amide coupling reactions.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine of this compound with aldehydes or ketones.

Application Note

This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation, as it can be added in a one-pot fashion with the amine and carbonyl compound.[2]

Experimental Protocol

Protocol 2.2.1: One-Pot Reductive Amination

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • If the amine is provided as a salt , add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion , carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
ParameterProtocol 2.2.1 (Reductive Amination)
Coupling Partner Aldehyde or Ketone
Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloroethane (DCE) or THF
Temperature Room Temperature
Reaction Time 12 - 24 hours
Work-up Aqueous wash

Experimental Workflow

Reductive_Amination_Workflow Start Dissolve Amine & Carbonyl in DCE/THF Imine_Formation Stir at RT (30-60 min) (Imine Formation) Start->Imine_Formation Reduction Add NaBH(OAc)3 Stir at RT (12-24h) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purify Column Chromatography Workup->Purify Product Secondary Amine Product Purify->Product

Caption: Workflow for reductive amination.

Sulfonamide Synthesis

The formation of a sulfonamide linkage is another important transformation in medicinal chemistry, often used to introduce a key pharmacophoric element or to modulate the physicochemical properties of a molecule.

Application Note

The primary amine of this compound readily reacts with sulfonyl chlorides in the presence of a base to form the corresponding sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

Protocol 3.2.1: Sulfonylation with a Sulfonyl Chloride

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DCM, THF, or pyridine.

  • Add a base , such as triethylamine (1.5 eq) or pyridine (used as solvent), and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction with water.

  • If a solvent other than pyridine was used , extract the product with an organic solvent (e.g., ethyl acetate). If pyridine was the solvent, it can be removed under reduced pressure.

  • Wash the organic layer with 1M HCl (to remove excess pyridine/triethylamine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Data Presentation
ParameterProtocol 3.2.1 (Sulfonylation)
Coupling Partner Sulfonyl Chloride
Reagents Triethylamine or Pyridine
Solvent DCM, THF, or Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 2 - 12 hours
Work-up Aqueous wash

Experimental Workflow

Sulfonamide_Synthesis_Workflow Start Dissolve Amine in DCM/THF/Pyridine Add_Base Add Base (TEA/Pyridine) Cool to 0°C Start->Add_Base Add_Sulfonyl_Cl Add Sulfonyl Chloride Add_Base->Add_Sulfonyl_Cl React Stir at RT (2-12h) Add_Sulfonyl_Cl->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography/ Recrystallization Workup->Purify Product Sulfonamide Product Purify->Product

Caption: Workflow for sulfonamide synthesis.

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors from 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(5-nitropyridin-2-YL)ethanamine and its precursors in the development of various enzyme inhibitors. Detailed protocols for the synthesis of the parent compound and its derivatives, along with methodologies for enzymatic assays, are presented to facilitate research and development in this area.

Introduction

The 5-nitropyridine moiety is a versatile scaffold in medicinal chemistry, imparting unique electronic properties that can be exploited for the design of potent and selective enzyme inhibitors. The presence of the nitro group, a strong electron-withdrawing group, modulates the reactivity and binding interactions of the parent molecule. This compound serves as a key building block, providing a reactive amino group for further functionalization and elaboration into complex bioactive molecules. This document details the synthesis of inhibitors targeting several key enzymes, including Factor IXa, α-glucosidase, chymotrypsin, and urease.

Synthesis of the Core Scaffold: this compound

The target compound, this compound, can be synthesized from readily available starting materials such as 2-chloro-5-nitropyridine or 2-amino-5-nitropyridine. A plausible and efficient synthetic route involves the reduction of 2-(5-nitropyridin-2-yl)acetonitrile.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetonitrile

  • To a solution of 2-chloro-5-nitropyridine (1 eq) in a suitable aprotic solvent such as DMSO or DMF, add sodium cyanide (1.1 eq).

  • Heat the reaction mixture at a temperature between 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product, 2-(5-nitropyridin-2-yl)acetonitrile, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of 2-(5-nitropyridin-2-yl)acetonitrile to this compound

  • Dissolve 2-(5-nitropyridin-2-yl)acetonitrile (1 eq) in a suitable solvent like methanol or ethanol.

  • Add a reducing agent such as Raney Nickel or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) can be used in an anhydrous ethereal solvent.

  • Monitor the reaction until the starting material is consumed.

  • Work-up the reaction mixture according to the chosen reducing agent. For catalytic hydrogenation, filter the catalyst. For chemical hydrides, quench the reaction carefully with water and a base.

  • Purify the crude product by column chromatography to obtain pure this compound.

Synthesis of this compound start 2-chloro-5-nitropyridine step1 NaCN, DMSO 80-100 °C start->step1 intermediate 2-(5-nitropyridin-2-yl)acetonitrile step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

Synthetic route to this compound.

Application in Enzyme Inhibitor Synthesis

Factor IXa Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of Factor IXa, a key enzyme in the blood coagulation cascade.

Inhibitor Structure and Activity:

(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as promising Factor IXa inhibitors.[1] These compounds show significant inhibitory activity, making them potential candidates for the development of new anticoagulant drugs.[1]

Table 1: Factor IXa Inhibitory Activity

Compound IDStructure% Inhibition
1 N-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]-3-[(5-nitropyridin-2-yl)imino]butanamide78.36
2 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-[(5-nitropyridin-2-yl)imino]butanamide76.05

Protocol 2: General Synthesis of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole Hybrids

  • Synthesis of the imine intermediate: React 2-amino-5-nitropyridine (or a related derivative like this compound) with a suitable β-ketoester in the presence of a catalyst to form the corresponding enamine or imine.

  • Synthesis of the thiadiazole moiety: Prepare the substituted 2-amino-1,3,4-thiadiazole by cyclization of the corresponding thiosemicarbazide.

  • Coupling and final product formation: Couple the imine intermediate with the thiadiazole moiety through an appropriate linker, such as a butanamide as described in the literature.

Factor_IXa_Inhibitor_Synthesis cluster_0 Backbone Synthesis cluster_1 Side Chain Synthesis 2-amino-5-nitropyridine 2-amino-5-nitropyridine Imine intermediate Imine intermediate 2-amino-5-nitropyridine->Imine intermediate β-ketoester β-ketoester β-ketoester->Imine intermediate Coupling Coupling Imine intermediate->Coupling Thiosemicarbazide Thiosemicarbazide Thiadiazole moiety Thiadiazole moiety Thiosemicarbazide->Thiadiazole moiety Thiadiazole moiety->Coupling Final Inhibitor Final Inhibitor Coupling->Final Inhibitor

General workflow for Factor IXa inhibitor synthesis.

Protocol 3: Factor IXa Inhibition Assay

  • Prepare a solution of human Factor IXa in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

  • Add the test compound (inhibitor) at various concentrations.

  • Initiate the reaction by adding a chromogenic substrate for Factor IXa.

  • Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase Inhibitors

Metal complexes featuring (5-nitropyridin-2-yl)imine ligands have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Inhibitor Structure and Activity:

Cu(II) and Zn(II) complexes with Schiff base ligands derived from 2-amino-5-nitropyridine show effective inhibition of the α-glucosidase enzyme.

Protocol 4: Synthesis of (5-nitropyridin-2-yl)imine Metal Complexes

  • Ligand Synthesis: Synthesize the Schiff base ligand by condensing 2-amino-5-nitropyridine with a substituted salicylaldehyde in a suitable solvent like ethanol.

  • Complexation: React the synthesized ligand with a metal salt (e.g., CuCl2 or ZnCl2) in a 2:1 ligand-to-metal molar ratio in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The resulting metal complex precipitate can be collected by filtration, washed, and dried.

Protocol 5: α-Glucosidase Inhibition Assay

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

  • Add the test compound (metal complex) at various concentrations.

  • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

  • Incubate the reaction mixture at 37 °C.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Chymotrypsin and Urease Inhibitors

A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) has been reported to exhibit dual inhibitory activity against chymotrypsin and urease.[1][2]

Table 2: Chymotrypsin and Urease Inhibitory Activity

EnzymeIC50 (µM)
Chymotrypsin8.67 ± 0.1
Urease29.21 ± 0.98

Protocol 6: Synthesis of 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

A general method for the synthesis of such derivatives involves the Knoevenagel condensation of Meldrum's acid with an appropriate aldehyde or a related condensation with other electrophiles. The specific protocol for the 5-nitropyridin-2-yl derivative would involve the reaction of Meldrum's acid with a reactive 5-nitropyridine precursor.

Protocol 7: Chymotrypsin Inhibition Assay

  • Prepare a solution of bovine pancreatic chymotrypsin in Tris-HCl buffer.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the substrate, N-acetyl-L-tyrosine ethyl ester (ATEE).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at 237 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 8: Urease Inhibition Assay

  • Prepare a solution of Jack bean urease in phosphate buffer.

  • Add the test inhibitor at various concentrations.

  • Add a solution of urea as the substrate.

  • Incubate the reaction mixture at a controlled temperature.

  • Measure the amount of ammonia produced using the indophenol method by monitoring the absorbance at 630 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme_Inhibition_Pathway 2-(5-Nitropyridin-2-YL)ethanamine_Precursors 2-(5-Nitropyridin-2-YL)ethanamine_Precursors Derivative_Synthesis Derivative_Synthesis 2-(5-Nitropyridin-2-YL)ethanamine_Precursors->Derivative_Synthesis Enzyme_Inhibitors Enzyme_Inhibitors Derivative_Synthesis->Enzyme_Inhibitors Factor_IXa_Inhibitor Factor_IXa_Inhibitor Enzyme_Inhibitors->Factor_IXa_Inhibitor alpha_Glucosidase_Inhibitor alpha_Glucosidase_Inhibitor Enzyme_Inhibitors->alpha_Glucosidase_Inhibitor Chymotrypsin_Urease_Inhibitor Chymotrypsin_Urease_Inhibitor Enzyme_Inhibitors->Chymotrypsin_Urease_Inhibitor Anticoagulation Anticoagulation Factor_IXa_Inhibitor->Anticoagulation Diabetes_Management Diabetes_Management alpha_Glucosidase_Inhibitor->Diabetes_Management Anti-inflammatory_Anti-ulcer Anti-inflammatory_Anti-ulcer Chymotrypsin_Urease_Inhibitor->Anti-inflammatory_Anti-ulcer

Logical relationship of synthesis to therapeutic application.

Conclusion

This compound and its precursors are valuable starting materials for the synthesis of a diverse range of enzyme inhibitors with potential therapeutic applications. The protocols and data presented in these application notes provide a foundation for researchers to explore this chemical space further and develop novel and potent enzyme inhibitors.

References

Application Notes and Protocols: Preparation of Metal Complexes with 2-(5-Nitropyridin-2-YL)ethanamine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes are of significant interest in medicinal inorganic chemistry and drug development due to their diverse coordination geometries, redox properties, and potential as therapeutic agents. The strategic chelation of metal ions with bioactive organic ligands can lead to novel compounds with enhanced pharmacological profiles, overcoming limitations of purely organic drugs such as resistance and systemic toxicity.[1][2][3][4][5] The ligand 2-(5-Nitropyridin-2-YL)ethanamine, a derivative of nitropyridine, presents a compelling scaffold for the synthesis of new metal-based drug candidates. The nitropyridine moiety is known to be a crucial component in various bioactive molecules.[6] The presence of both a pyridine nitrogen and an ethylamine group allows for versatile coordination to a variety of metal centers, potentially leading to complexes with interesting biological activities.

This document provides a detailed, generalized protocol for the synthesis and characterization of metal complexes incorporating the this compound ligand. While specific literature on this exact ligand is limited, the following protocols are based on established methods for the synthesis of similar nitropyridine-containing metal complexes, particularly those involving Schiff base derivatives of 2-amino-5-nitropyridine.[7][8][9]

Synthesis of the Ligand: this compound

The ligand this compound may be sourced commercially or synthesized. A plausible synthetic route can be adapted from known organic chemistry methodologies, often starting from 2-chloro-5-nitropyridine.

Materials
  • 2-chloro-5-nitropyridine

  • Ethanolamine

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Protocol
  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in an anhydrous solvent.

  • Add an equimolar amount of ethanolamine and a slight excess of a non-nucleophilic base like triethylamine.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the preparation of metal complexes of this compound with various transition metal salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂).

Materials
  • This compound ligand

  • Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Standard reflux apparatus

  • Filtration equipment

Protocol
  • Dissolve a specific molar amount of the this compound ligand in ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the desired metal salt in a minimal amount of the same solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to target different coordination geometries.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux the resulting mixture for 2-4 hours.[9] The formation of a precipitate may be observed.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid product with the solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.[10]

Characterization of the Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and purity.

Characterization TechniquePurposeExpected Observations
Elemental Analysis To determine the empirical formula and confirm the stoichiometry of the complex.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
FT-IR Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the vibrational frequencies of the pyridine ring and the amine group upon coordination to the metal center. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N bonds.[10]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.The electronic spectra will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination geometry of the metal ion.
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the synthesized complex.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).The measured magnetic moment can help in distinguishing between different geometries (e.g., octahedral, tetrahedral, square planar).
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.TGA curves will show weight loss at different temperatures corresponding to the loss of solvent molecules and the decomposition of the ligand.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Synthesis cluster_characterization Complex Characterization L1 Dissolve 2-chloro-5-nitropyridine L2 Add Ethanolamine & Base L1->L2 L3 Reflux L2->L3 L4 Purification (Column Chromatography) L3->L4 L5 Characterization (NMR, MS) L4->L5 C1 Dissolve Ligand in Solvent L5->C1 Pure Ligand C3 Mix Solutions C1->C3 C2 Dissolve Metal Salt in Solvent C2->C3 C4 Reflux C3->C4 C5 Isolate & Dry Product C4->C5 CH1 Elemental Analysis C5->CH1 CH2 FT-IR C5->CH2 CH3 UV-Vis C5->CH3 CH4 Mass Spec C5->CH4 CH5 Magnetic Susceptibility C5->CH5 CH6 TGA C5->CH6

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Signaling Pathways in Drug Development

While the specific biological activity of this compound metal complexes is yet to be reported, metal-based drugs often exert their effects through various mechanisms of action. These can include interference with cellular redox balance, inhibition of key enzymes, and interaction with nucleic acids.[1][3] For instance, many metal complexes with anticancer properties are known to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction.

Signaling_Pathway cluster_cell Cancer Cell MetalComplex Metal Complex ROS Increased ROS MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of action for anticancer metal complexes.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of novel metal complexes with the this compound ligand. By systematically exploring different metal ions and reaction conditions, researchers can generate a library of new compounds for evaluation in various drug discovery programs. The characterization data obtained will be crucial for establishing structure-activity relationships and for understanding the therapeutic potential of these novel metal-based agents.

References

Application Notes and Protocols: Synthetic Routes to Novel Pharmaceutical Intermediates from 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the derivatization of 2-(5-nitropyridin-2-yl)ethanamine, a versatile building block, into a variety of novel pharmaceutical intermediates. The following protocols leverage the reactivity of both the primary amine of the ethanamine side chain and the nitro group on the pyridine ring.

Route 1: Derivatization of the Primary Amine

The primary amine of this compound serves as a nucleophilic handle for the introduction of various functional groups common in pharmacologically active molecules. Here, we present protocols for its acylation to form an amide and its reaction with an isocyanate to yield a urea derivative.

Synthesis of N-(2-(5-nitropyridin-2-yl)ethyl)benzamide

This protocol details the acylation of this compound with benzoyl chloride to produce the corresponding benzamide, a common scaffold in medicinal chemistry.

Experimental Protocol: Acylation with Benzoyl Chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.67 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.28 mL, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to afford N-(2-(5-nitropyridin-2-yl)ethyl)benzamide as a pale yellow solid.

Quantitative Data Summary

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(2-(5-nitropyridin-2-yl)ethyl)benzamideC₁₄H₁₃N₃O₃271.27~85-95125-127

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.25 (d, J=2.8 Hz, 1H), 8.40 (dd, J=8.8, 2.8 Hz, 1H), 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 7.35 (d, J=8.8 Hz, 1H), 6.80 (br s, 1H), 3.85 (q, J=6.4 Hz, 2H), 3.20 (t, J=6.4 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.5, 162.0, 145.5, 140.0, 134.5, 131.5, 128.6, 127.0, 123.5, 40.0, 37.0.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Material This compound Triethylamine DCM Reaction_Step 1. Dissolve and cool to 0°C 2. Add Benzoyl Chloride in DCM 3. Stir at RT for 4h Start_Material->Reaction_Step Workup_Step 1. Wash with HCl, NaHCO₃, Brine 2. Dry over Na₂SO₄ 3. Concentrate Reaction_Step->Workup_Step Purification_Step Recrystallize from Ethanol Workup_Step->Purification_Step Final_Product N-(2-(5-nitropyridin-2-yl)ethyl)benzamide Purification_Step->Final_Product

Acylation of this compound.

Synthesis of 1-(2-(5-nitropyridin-2-yl)ethyl)-3-phenylurea

This protocol describes the synthesis of a urea derivative, a functional group prevalent in many kinase inhibitors and other targeted therapeutics, through the reaction of this compound with phenyl isocyanate.[1]

Experimental Protocol: Urea Formation with Phenyl Isocyanate

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.835 g, 5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.

  • Addition of Isocyanate: Add phenyl isocyanate (0.55 mL, 5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time. Monitor the reaction by TLC (eluent: ethyl acetate).

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF (2 x 5 mL). If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the crude solid with diethyl ether, filter, and dry under vacuum to yield 1-(2-(5-nitropyridin-2-yl)ethyl)-3-phenylurea as an off-white solid.

Quantitative Data Summary

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-(2-(5-nitropyridin-2-yl)ethyl)-3-phenylureaC₁₄H₁₄N₄O₃286.29>90178-180

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.20 (d, J=2.7 Hz, 1H), 8.65 (s, 1H), 8.35 (dd, J=8.8, 2.7 Hz, 1H), 7.50 (d, J=8.8 Hz, 1H), 7.40 (d, J=7.8 Hz, 2H), 7.20 (t, J=7.8 Hz, 2H), 6.90 (t, J=7.3 Hz, 1H), 6.40 (t, J=5.5 Hz, 1H), 3.55 (q, J=6.5 Hz, 2H), 3.10 (t, J=6.5 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.0, 155.5, 145.0, 140.5, 140.0, 129.0, 123.0, 121.0, 118.0, 40.0, 38.0.

Urea_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Isolation & Purification cluster_product Final Product Start_Material This compound THF Reaction_Step 1. Add Phenyl Isocyanate 2. Stir at RT for 2h Start_Material->Reaction_Step Isolation_Step 1. Filter precipitate or concentrate 2. Triturate with Diethyl Ether Reaction_Step->Isolation_Step Final_Product 1-(2-(5-nitropyridin-2-yl)ethyl)-3-phenylurea Isolation_Step->Final_Product

Urea formation from this compound.

Route 2: Reduction of the Nitro Group and Subsequent Derivatization

The nitro group of this compound can be reduced to a primary amine, yielding a diamine intermediate. This opens up further possibilities for derivatization, including the synthesis of bis-amides and heterocyclic compounds.

Synthesis of 6-(2-aminoethyl)pyridin-3-amine

This protocol outlines the catalytic hydrogenation of the nitro group to an amine, a crucial step in creating a bifunctional intermediate.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of this compound (1.67 g, 10 mmol) in methanol (50 mL) in a Parr hydrogenation bottle, add 10% palladium on carbon (170 mg, 10% w/w).

  • Hydrogenation: Place the vessel on a Parr shaker and purge with hydrogen gas. Hydrogenate at 50 psi for 4 hours at room temperature.

  • Work-up: After the reaction is complete (as monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-(2-aminoethyl)pyridin-3-amine as an oil, which can be used in the next step without further purification.

Quantitative Data Summary

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
6-(2-aminoethyl)pyridin-3-amineC₇H₁₁N₃137.18>95Oil

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (d, J=2.5 Hz, 1H), 7.00 (d, J=8.5 Hz, 1H), 6.85 (dd, J=8.5, 2.5 Hz, 1H), 3.60 (br s, 4H), 2.95 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.0, 142.0, 135.0, 124.0, 123.0, 42.0, 40.0.

Synthesis of N,N'-(pyridine-2,5-diylbis(ethane-2,1-diyl))diacetamide

This protocol details the bis-acetylation of the diamine intermediate to form a di-substituted pyridine derivative.

Experimental Protocol: Bis-acetylation

  • Reaction Setup: Dissolve the crude 6-(2-aminoethyl)pyridin-3-amine (1.37 g, 10 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask and cool to 0 °C. Add triethylamine (3.5 mL, 25 mmol).

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.6 mL, 22 mmol) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 5% methanol in DCM) to give N,N'-(pyridine-2,5-diylbis(ethane-2,1-diyl))diacetamide as a solid.

Quantitative Data Summary

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N,N'-(pyridine-2,5-diylbis(ethane-2,1-diyl))diacetamideC₁₁H₁₇N₃O₂223.27~70-80155-158

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.80 (s, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.90 (t, J=5.5 Hz, 1H), 7.65 (dd, J=8.5, 2.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 3.30 (q, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 1.85 (s, 3H), 1.80 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.5, 169.0, 155.0, 138.0, 137.0, 125.0, 122.0, 39.0, 38.0, 23.0, 22.5.

Reduction_Acylation_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_intermediate Diamine Intermediate cluster_acetylation Bis-acetylation cluster_product Final Product Start_Material This compound Reduction_Step H₂, Pd/C Methanol Start_Material->Reduction_Step Intermediate 6-(2-aminoethyl)pyridin-3-amine Reduction_Step->Intermediate Acetylation_Step Acetyl Chloride Triethylamine, DCM Intermediate->Acetylation_Step Final_Product N,N'-(pyridine-2,5-diylbis(ethane-2,1-diyl))diacetamide Acetylation_Step->Final_Product

Two-step synthesis of a bis-acetamide derivative.

References

Application of 2-(5-Nitropyridin-2-yl)ethanamine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Nitropyridin-2-yl)ethanamine is a valuable heterocyclic building block in medicinal chemistry, offering a unique combination of a reactive nitropyridine core and a versatile ethylamine side chain. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the primary amine serves as a key functional handle for derivatization. Although direct applications of this compound are not extensively documented in publicly available research, its structural motifs are present in a wide array of biologically active molecules. This document provides an overview of the potential applications, synthetic protocols, and biological activities of compounds derived from the closely related and structurally similar 2-substituted-5-nitropyridine scaffold, providing a strong rationale for the utility of this compound in drug discovery programs.

Versatility of the 2-Substituted-5-Nitropyridine Scaffold

The 2-substituted-5-nitropyridine moiety is a privileged structure found in compounds targeting a range of biological targets. The core's synthetic tractability allows for the generation of diverse chemical libraries for screening and lead optimization.

Enzyme Inhibition

Derivatives of 5-nitropyridine have demonstrated significant inhibitory activity against various enzymes implicated in disease pathogenesis. The nitro group can participate in key interactions within the enzyme's active site, while modifications at the 2-position allow for the fine-tuning of potency and selectivity.

Anticancer Activity

The 5-nitropyridine scaffold has been incorporated into molecules exhibiting potent anticancer activity. These compounds can exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.

Antimicrobial Activity

Compounds featuring the 5-nitropyridine core have shown promising activity against a spectrum of bacterial and fungal pathogens. The versatility of this scaffold allows for the development of novel antimicrobial agents to combat drug-resistant strains.

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives of the 2-substituted-5-nitropyridine scaffold, illustrating the potential of this chemical class.

Table 1: Enzyme Inhibitory Activity of 5-Nitropyridine Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 μM[1]
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98 μM[1]
(5-Nitropyridin-2-yl)imine ligandα-Glucosidase2.14 μg/mL[1]
Cu(II) complex with (5-nitropyridin-2-yl)imine ligandα-Glucosidase108 μg/mL[1]
2-Amino-3-methylpyridine derivativesJAK2 Kinase8.5–12.2 µM[1]
(5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole hybridsFactor IXaLower IC50 than non-nitro analogs[1]

Table 2: Anticancer Activity of 5-Nitropyridine Derivatives

Compound ClassCell LineIC50 ValueReference
Nitropyridine linked 4-arylidenethiazolidin-4-ones (R = OMe)MCF-7 (Breast Cancer)6.41 μM[1]
Nitropyridine linked 4-arylidenethiazolidin-4-ones (piperidine derivative)HepG2 (Liver Cancer)7.63 μM[1]
Ruthenium complex with 3,5-dinitropyridine moietyMCF7 (Breast Cancer), HeLa (Cervical Cancer)Significant Activity[1]

Table 3: Antimicrobial Activity of 5-Nitropyridine Derivatives

Compound ClassMicroorganismMIC ValueReference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coli9.1–17.9 mm (zone of inhibition)[1]
Nitropyridine-containing complexesC. albicans21.9–25.3 mm (zone of inhibition)[1]

Experimental Protocols

The following protocols are based on established synthetic routes for 2-substituted-5-nitropyridine derivatives and can be adapted for the derivatization of this compound.

General Protocol for N-Acylation of this compound

This protocol describes a general method for the acylation of the primary amine of this compound to generate a library of amide derivatives.

Workflow for N-Acylation

start This compound reagent Acid Chloride/Anhydride, Base (e.g., Triethylamine), DCM, 0°C to RT start->reagent Reaction product N-Acyl-2-(5-Nitropyridin-2-yl)ethanamine Derivatives reagent->product Work-up & Purification

Caption: General workflow for the N-acylation of this compound.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Synthesis of Imidazo[1,2-a]pyridines and Indoles from a 2-Substituted-5-Nitropyridine Precursor

This protocol outlines a synthetic route to privileged heterocyclic scaffolds, imidazo[1,2-a]pyridines and indoles, starting from a 2-substituted-5-nitropyridine. This demonstrates a potential downstream application of the nitropyridine core.

Synthetic Pathway to Imidazo[1,2-a]pyridines and Indoles

start 2-Chloro-5-nitropyridine intermediate2 Ethyl 3-amino-2-(5-nitropyridin-2-yl)-5-oxo- 2,5-dihydroisoxazole-4-carboxylate start->intermediate2 Nucleophilic Substitution intermediate1 Ethyl 3-amino-5-oxo-2,5- dihydroisoxazole-4-carboxylate Derivative intermediate1->intermediate2 product1 Imidazo[1,2-a]pyridine Derivative intermediate2->product1 Base-induced Rearrangement (Triethylamine) product2 Indole Derivative intermediate2->product2 Base-induced Rearrangement (Triethylamine)

Caption: Synthesis of imidazopyridines and indoles from a 2-chloro-5-nitropyridine precursor.

Procedure for the Synthesis of Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate:

  • A mixture of 2-chloro-5-nitropyridine (0.30 mmol) and ethyl 3-(4-bromophenyl) amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate (0.30 mmol) is heated neat under a nitrogen atmosphere in an oil bath at 130 °C for 2 hours.

  • The resulting residue is recrystallized from ethanol to yield the desired isoxazolone product.

Procedure for the Rearrangement to Imidazo[1,2-a]pyridines and Indoles:

  • The synthesized isoxazolone (0.25 mmol) and triethylamine (0.2 mL) are refluxed in ethanol (10 mL) for 3 hours.

  • Upon cooling to room temperature, the precipitate is filtered.

  • The resulting mixture of imidazo[1,2-a]pyridine and indole products can be separated by preparative thin-layer chromatography (pTLC) on silica gel.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for derivatives of this compound are not yet elucidated, the broader class of nitropyridine-containing kinase inhibitors generally function by competing with ATP for binding to the kinase active site.

Generalized Kinase Inhibition Pathway

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 5-Nitropyridine Derivative Kinase Kinase ATP ATP Kinase->ATP Binds Kinase_Inhibitor Kinase-Inhibitor Complex Kinase->Kinase_Inhibitor Substrate Substrate ATP->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Signaling Downstream Signaling Phospho_Substrate->Downstream Signaling Inhibitor 5-Nitropyridine Inhibitor Inhibitor->Kinase_Inhibitor Blocked Signaling Blocked Signaling Kinase_Inhibitor->Blocked Signaling

Caption: Generalized mechanism of action for kinase inhibitors containing the 5-nitropyridine scaffold.

This generalized diagram illustrates how a 5-nitropyridine-based inhibitor can bind to the active site of a kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate, thereby blocking downstream signaling pathways that may be implicated in diseases such as cancer.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. The established medicinal chemistry of the broader class of 2-substituted-5-nitropyridines provides a strong foundation for the design and development of new therapeutic agents. The synthetic versatility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it a valuable asset for researchers and drug development professionals. Further investigation into the direct derivatization of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Synthesis of Derivatives from 2-(5-Nitropyridin-2-YL)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material, 2-(5-Nitropyridin-2-YL)ethanamine. The primary amino group of this molecule serves as a versatile handle for a range of chemical transformations, enabling the creation of diverse compound libraries for applications in drug discovery and materials science. The protocols outlined below cover fundamental reactions such as acylation, sulfonylation, urea and thiourea formation, and reductive amination.

General Synthetic Strategies

The ethylamine moiety of this compound is the primary site of reactivity for the syntheses described herein. The nucleophilic primary amine readily participates in reactions with various electrophiles. The general synthetic pathways are depicted below.

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_urea Urea Formation cluster_thiourea Thiourea Formation cluster_reductive_amination Reductive Amination start This compound acyl_reagent Acyl Halide or Anhydride start->acyl_reagent sulfonyl_reagent Sulfonyl Chloride start->sulfonyl_reagent isocyanate Isocyanate start->isocyanate isothiocyanate Isothiocyanate start->isothiocyanate carbonyl Aldehyde or Ketone start->carbonyl acyl_product N-Acyl Derivative acyl_reagent->acyl_product sulfonyl_product N-Sulfonyl Derivative sulfonyl_reagent->sulfonyl_product urea_product Urea Derivative isocyanate->urea_product thiourea_product Thiourea Derivative isothiocyanate->thiourea_product reductive_amination_product N-Alkyl Derivative carbonyl->reductive_amination_product reductant Reducing Agent reductant->reductive_amination_product

Caption: General synthetic routes for the derivatization of this compound.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.

Synthesis of N-Acyl Derivatives (Amides)

Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Acylation Workflow start Dissolve Amine and Base in Solvent cool Cool to 0 °C start->cool add_reagent Add Acyl Halide/ Anhydride cool->add_reagent react Stir at Room Temp (2-12h) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product N-Acyl Derivative purify->product

Caption: Experimental workflow for the N-acylation of this compound.

Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM.

  • Add a base, such as triethylamine (1.5 eq), if using a solvent other than pyridine.

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Sulfonylation Workflow start Dissolve Amine in Solvent/Base cool Cool to 0 °C start->cool add_reagent Add Sulfonyl Chloride cool->add_reagent react Stir at Room Temp (4-24h) add_reagent->react workup Aqueous Workup react->workup purify Purify workup->purify product N-Sulfonyl Derivative purify->product

Caption: Experimental workflow for the N-sulfonylation of this compound.

Synthesis of Urea Derivatives

The reaction of the primary amine with an isocyanate provides a straightforward route to urea derivatives.

Protocol:

  • Dissolve this compound (1.0 eq) in an aprotic solvent like THF or DCM.

  • Add the desired isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often rapid and may result in the precipitation of the product.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexanes).

G cluster_workflow Urea Synthesis Workflow start Dissolve Amine in Solvent add_reagent Add Isocyanate start->add_reagent react Stir at Room Temp (1-6h) add_reagent->react isolate Isolate Product (Filtration/Concentration) react->isolate purify Purify isolate->purify product Urea Derivative purify->product

Caption: Experimental workflow for the synthesis of urea derivatives.

Synthesis of Thiourea Derivatives

Similar to urea synthesis, thioureas can be prepared by reacting the primary amine with an isothiocyanate.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, THF, or acetonitrile.

  • Add the desired isothiocyanate (1.0 eq).

  • Stir the mixture at room temperature or gently heat (e.g., to 50-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Thiourea Synthesis Workflow start Dissolve Amine in Solvent add_reagent Add Isothiocyanate start->add_reagent react Stir/Heat (2-24h) add_reagent->react isolate Isolate Product react->isolate purify Purify isolate->purify product Thiourea Derivative purify->product

Caption: Experimental workflow for the synthesis of thiourea derivatives.

Synthesis of N-Alkyl Derivatives (Reductive Amination)

Reductive amination allows for the introduction of alkyl groups at the nitrogen atom through a two-step, one-pot reaction involving imine formation followed by reduction.[1][2]

Protocol:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or THF.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[2]

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_workflow Reductive Amination Workflow start Dissolve Amine, Carbonyl & Acetic Acid imine_formation Stir for Imine Formation (1-2h) start->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reduction Stir for Reduction (12-24h) add_reductant->reduction quench Quench Reaction reduction->quench extract Extract quench->extract purify Purify extract->purify product N-Alkyl Derivative purify->product

Caption: Experimental workflow for the N-alkylation via reductive amination.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various derivatives from primary amines, which can be expected to be similar for reactions with this compound. Actual yields will vary depending on the specific reagents and reaction conditions used.

Derivative ClassReagent ExampleTypical Yield (%)
N-AcylAcetyl Chloride85-95%
Benzoyl Chloride80-90%
N-SulfonylBenzenesulfonyl Chloride70-85%
p-Toluenesulfonyl Chloride75-90%
UreaPhenyl Isocyanate90-98%
Ethyl Isocyanate88-95%
ThioureaPhenyl Isothiocyanate85-95%
Allyl Isothiocyanate80-90%
N-AlkylBenzaldehyde/NaBH(OAc)₃70-85%
Acetone/NaBH₃CN65-80%

Note: These are generalized yields based on standard reactions of primary amines and should be considered as estimates.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the reagents used, such as acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates, are corrosive, lachrymatory, and/or toxic. Handle with care.

  • Reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride can release toxic gases upon contact with acid. Quenching procedures should be performed carefully.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note: Characterization of 2-(5-Nitropyridin-2-yl)ethanamine Reaction Products by 1H NMR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Nitropyridin-2-yl)ethanamine is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and an electron-deficient pyridine ring, allows for a variety of chemical modifications to produce a diverse range of derivatives with potential biological activity. Accurate characterization of the products resulting from reactions involving this amine is crucial for ensuring the synthesis of the desired compounds and for elucidating their structure-activity relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used analytical technique for the structural characterization of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the unambiguous identification of reaction products. This application note provides a detailed protocol for a common derivatization reaction of this compound—N-acetylation—and the subsequent characterization of the product using ¹H NMR spectroscopy.

Key Signaling Pathways and Experimental Workflow

The primary amine functionality of this compound allows for facile reaction with various electrophiles. A common and straightforward reaction is N-acetylation using acetic anhydride, which introduces an acetyl group to the nitrogen atom. This reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct.

N_Acetylation_Reaction reactant This compound product N-(2-(5-Nitropyridin-2-yl)ethyl)acetamide reactant->product Pyridine (base) CH2Cl2, 0 °C to rt reagent Acetic Anhydride reagent->product

Figure 1: N-acetylation of this compound.

The general workflow for the synthesis and characterization of the N-acetylated product involves the reaction setup, workup, purification, and subsequent analysis by ¹H NMR.

Experimental_Workflow node1 Reaction Setup Dissolve this compound in CH2Cl2 with pyridine. Cool to 0 °C. node2 Addition of Reagent Add acetic anhydride dropwise. node1->node2 node3 Reaction Stir at room temperature for 2-4 hours. node2->node3 node4 Workup Quench with water. Extract with CH2Cl2. Wash with brine. node3->node4 node5 Purification Dry organic layer over Na2SO4. Concentrate in vacuo. Purify by column chromatography. node4->node5 node6 ¹H NMR Analysis Dissolve sample in CDCl3. Acquire ¹H NMR spectrum. node5->node6

Figure 2: Experimental workflow for synthesis and ¹H NMR analysis.

Experimental Protocols

Materials
  • This compound (Molecular Formula: C₇H₉N₃O₂, Molecular Weight: 167.17 g/mol )

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol for N-acetylation of this compound
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 167 mg) in anhydrous dichloromethane (10 mL).

  • Add pyridine (1.2 mmol, 97 µL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol, 104 µL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(5-Nitropyridin-2-yl)ethyl)acetamide.

¹H NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Data Presentation

The ¹H NMR spectra of the starting material and the N-acetylated product are expected to show distinct chemical shifts and coupling patterns that confirm the transformation. The electron-withdrawing nitro group significantly deshields the protons on the pyridine ring, causing them to appear at higher chemical shifts (downfield).

Table 1: Predicted ¹H NMR Data for this compound and its N-acetylated Product

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-3~7.35d~8.5
H-4~8.30dd~8.5, 2.5
H-6~9.15d~2.5
-CH₂- (adjacent to pyridine)~3.10t~6.5
-CH₂- (adjacent to NH₂)~3.00t~6.5
-NH₂~1.5 (broad s)br s-
N-(2-(5-Nitropyridin-2-yl)ethyl)acetamide H-3~7.40d~8.5
H-4~8.35dd~8.5, 2.5
H-6~9.20d~2.5
-CH₂- (adjacent to pyridine)~3.15t~6.5
-CH₂- (adjacent to NHAc)~3.60q~6.5
-NH-~6.0 (broad s)br s-
-COCH₃~2.00s-

Note: The chemical shifts are predicted based on analogous structures and may vary slightly in experimental data.

The key transformations to observe in the ¹H NMR spectrum upon N-acetylation are:

  • The appearance of a singlet around δ 2.00 ppm corresponding to the methyl protons of the acetyl group.

  • A downfield shift of the methylene protons adjacent to the nitrogen atom (from ~3.00 ppm to ~3.60 ppm) due to the electron-withdrawing effect of the acetyl group.

  • The appearance of a broad singlet for the amide proton (-NH-) typically in the region of δ 5.5-8.5 ppm.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the characterization of reaction products of this compound. The detailed protocol and the expected ¹H NMR data provided in this application note serve as a valuable guide for researchers in the synthesis and structural verification of novel derivatives based on this important scaffold. The clear distinction in the ¹H NMR spectra between the starting amine and its N-acetylated product allows for straightforward confirmation of the reaction's success.

Troubleshooting & Optimization

common side reactions with "2-(5-Nitropyridin-2-YL)ethanamine" and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Nitropyridin-2-yl)ethanamine. The information is designed to address common side reactions and provide strategies to avoid them, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most significant side reaction is the base-induced intramolecular cyclization of N-acylated or N-alkylated derivatives, leading to the formation of imidazo[1,2-a]pyridine derivatives. Other potential side reactions include over-alkylation of the primary amine and potential reactions involving the nitro group under harsh reducing or basic conditions.

Q2: Why is the nitropyridine ring susceptible to intramolecular cyclization?

A2: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient and therefore more susceptible to nucleophilic attack.[1] In N-substituted derivatives, the exocyclic nitrogen can act as an internal nucleophile, attacking the electron-deficient carbon atom of the pyridine ring, leading to cyclization, especially under basic conditions which enhance the nucleophilicity of the exocyclic nitrogen.

Q3: What general precautions should I take when working with this compound?

A3: Careful control of reaction conditions is crucial to prevent unwanted side reactions.[1] This includes the choice of base, reaction temperature, and reaction time. It is also important to use high-purity starting materials to avoid introducing competing reactants.

Troubleshooting Guides

Issue 1: Unexpected Formation of a Bicyclic Product (Imidazo[1,2-a]pyridine derivative)

Symptoms:

  • You observe a major byproduct in your reaction mixture with a mass corresponding to the cyclized product.

  • The desired N-acylated or N-alkylated product is obtained in low yield or is absent.

  • The byproduct exhibits different solubility and chromatographic behavior compared to the expected product.

Root Cause: This is likely due to a base-induced intramolecular cyclization. The use of a strong or sterically unhindered base, elevated temperatures, or prolonged reaction times can promote this side reaction. Studies on related N-substituted nitropyridine compounds have shown that they can rearrange to form imidazo[1,2-a]pyridines in the presence of bases like triethylamine.

Solutions:

StrategyExperimental DetailsExpected Outcome
Use a Weaker or Sterically Hindered Base Instead of strong, non-hindered bases like triethylamine or potassium carbonate, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.Reduced rate of intramolecular cyclization, leading to a higher yield of the desired N-substituted product.
Lower the Reaction Temperature Perform the acylation or alkylation at a lower temperature (e.g., 0 °C or room temperature) instead of heating.The rate of the desired intermolecular reaction should be less affected by the temperature change than the intramolecular cyclization, improving the product ratio.
Control Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the subsequent cyclization of the product.Minimizes the exposure of the N-substituted product to basic conditions, thus reducing the formation of the cyclized byproduct.
Choice of Solvent Use a less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) which may disfavor the cyclization reaction compared to more polar solvents like ethanol.Slower rate of the undesired cyclization reaction.

Logical Workflow for Troubleshooting Cyclization:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome start Unexpected Bicyclic Byproduct Detected base Switch to a Sterically Hindered Base (e.g., DIPEA) start->base Primary Action temp Lower Reaction Temperature (e.g., 0 °C) base->temp If cyclization persists time Reduce Reaction Time (Monitor by TLC/LC-MS) temp->time If yield is still low solvent Use a Less Polar Aprotic Solvent (e.g., DCM, THF) time->solvent Further Optimization end Increased Yield of Desired Product solvent->end

Caption: Troubleshooting workflow for unexpected cyclization.

Issue 2: Over-alkylation of the Primary Amine

Symptoms:

  • You observe a byproduct with a mass corresponding to the di-alkylated product.

  • Purification is difficult due to the presence of multiple alkylated species.

Root Cause: The primary amine of this compound can react twice with the alkylating agent, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period.

Solutions:

StrategyExperimental DetailsExpected Outcome
Control Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.Minimizes the chance of a second alkylation event occurring.
Slow Addition of Alkylating Agent Add the alkylating agent slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration.Favors the mono-alkylation reaction over the di-alkylation.
Use a Bulky Alkylating Agent If the structure of the desired product allows, using a bulkier alkylating agent can sterically hinder the second alkylation.Increased selectivity for the mono-alkylated product.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is designed to minimize the risk of intramolecular cyclization.

  • Dissolve Reactants: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base: Add diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Amine in DCM B Add DIPEA, Cool to 0 °C A->B C Slowly Add Acylating Agent B->C D Stir at 0 °C, Monitor C->D E Quench with NaHCO3 D->E F Extract, Dry, Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for the N-acylation of this compound.

Protocol 2: General Procedure for N-Alkylation

This protocol aims to control the stoichiometry to avoid over-alkylation.

  • Dissolve Reactants: Dissolve this compound (1.0 eq.) and a mild base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetonitrile or DMF.

  • Add Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) (1.05 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

Proposed Mechanism for Base-Induced Intramolecular Cyclization:

The following diagram illustrates the proposed mechanism for the formation of an imidazo[1,2-a]pyridine derivative from an N-acylated this compound.

G A N-Acyl-2-(5-nitropyridin-2-yl)ethanamine B Deprotonation of Amide N-H by Base A->B Base (e.g., Et3N) C Nucleophilic Attack of Anion on Pyridine Ring B->C D Intermediate Spirocyclic Adduct C->D E Rearomatization and Elimination D->E F Imidazo[1,2-a]pyridine Derivative E->F

Caption: Proposed mechanism for imidazo[1,2-a]pyridine formation.

References

purification of "2-(5-Nitropyridin-2-YL)ethanamine" derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of "2-(5-Nitropyridin-2-YL)ethanamine" and its derivatives by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives.

Q1: My compound is streaking badly on the silica gel TLC plate and column. What is the cause and how can I fix it?

A1: Streaking is a common issue when purifying basic compounds like this compound on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and elongated spots.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • 0.5-2% triethylamine (NEt₃) in your solvent system (e.g., Ethyl Acetate/Hexane with 1% NEt₃).

    • 0.5-2% ammonia solution (NH₄OH) in a polar solvent system (e.g., Dichloromethane/Methanol with 1% NH₄OH).

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare this by treating silica gel with a solution of triethylamine before packing the column.

    • Amino-propyl functionalized silica: This is a commercially available stationary phase that is more suitable for polar and basic compounds.

Q2: I'm not getting good separation between my product and impurities, even with different solvent systems. What should I try next?

A2: Poor separation can result from several factors, including an inappropriate choice of stationary or mobile phase, or the inherent difficulty of separating structurally similar compounds.

Troubleshooting Steps:

  • Optimize Your Solvent System: Systematically screen a range of solvent systems with varying polarities. For "this compound" derivatives, consider gradients of ethyl acetate in hexanes or methanol in dichloromethane. The ideal Rf value for good separation on a column is typically between 0.2 and 0.5.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative to normal-phase silica gel chromatography. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Protecting Group Strategy: If the primary amine is causing purification issues, you can temporarily protect it as a Boc- or Cbz-carbamate. These protected derivatives are generally less polar and behave more predictably on silica gel. The protecting group can be removed after purification.

Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A3: The combination of a nitro group and an amino group can make the molecule susceptible to degradation on acidic stationary phases like silica gel.

Troubleshooting Steps:

  • 2D TLC Analysis: To check for on-plate decomposition, first, run a normal TLC. Then, turn the plate 90 degrees and elute it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates that your compound is decomposing on the silica.

  • Use a Milder Stationary Phase: As mentioned in A1, switching to neutral alumina or deactivated silica gel can prevent acid-catalyzed degradation.

  • Minimize Time on the Column: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods.

Q4: My compound is not eluting from the column, even with a very polar solvent system.

A4: This indicates a very strong interaction between your compound and the stationary phase.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. This can happen with highly polar, basic compounds.

  • Switch to a More Effective Eluent System: For highly polar compounds, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide might be necessary to elute the compound.

  • Consider an Alternative Purification Technique: If column chromatography on silica or alumina fails, techniques like cation-exchange chromatography or preparative HPLC might be more suitable. Cation-exchange chromatography is particularly effective for basic compounds as it separates them based on their charge.

Quantitative Data Summary

The following table provides typical starting conditions for the column chromatography of "this compound" derivatives. These should be optimized for each specific derivative.

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase - Basic Modifier)Condition 3 (Reversed Phase)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)C18 Silica Gel
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneGradient: 0-100% Ethyl Acetate in Hexanes with 1% TriethylamineGradient: 5-95% Acetonitrile in Water with 0.1% Formic Acid
Typical Rf 0.2 - 0.4 in 5% Methanol/Dichloromethane0.3 - 0.5 in 50% Ethyl Acetate/Hexanes + 1% NEt₃N/A
Detection UV (254 nm and/or 365 nm)UV (254 nm and/or 365 nm)UV (254 nm and/or 365 nm)

Detailed Experimental Protocol

This protocol provides a general procedure for the purification of a "this compound" derivative using flash column chromatography on silica gel with a basic modifier.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of your crude sample).

  • Add your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine) to the silica gel to create a slurry that can be easily poured.

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

3. Loading the Sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Dry Loading: Dissolve your crude product in a suitable solvent. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.

  • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Gradually increase the polarity of your eluent as needed to elute your compound of interest.

5. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain your purified compound.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start: Purification of This compound derivative issue Problem Encountered During Column Chromatography start->issue streaking Compound Streaking on TLC/Column issue->streaking Identify Issue poor_sep Poor Separation of Product and Impurities issue->poor_sep Identify Issue decomposition Compound Decomposition on Column issue->decomposition Identify Issue no_elution Compound Not Eluting issue->no_elution Identify Issue sol_streaking1 Add Basic Modifier to Eluent (e.g., NEt3, NH4OH) streaking->sol_streaking1 Solution sol_streaking2 Use Alternative Stationary Phase (Alumina, Deactivated Silica) streaking->sol_streaking2 Alternative sol_poor_sep1 Optimize Solvent System (Target Rf 0.2-0.5) poor_sep->sol_poor_sep1 Solution sol_decomp1 Confirm with 2D TLC decomposition->sol_decomp1 First Step sol_no_elution1 Use Highly Polar Eluent with Basic Modifier no_elution->sol_no_elution1 Solution end Successful Purification sol_streaking1->end sol_streaking2->end sol_poor_sep2 Switch to Reversed-Phase Chromatography (C18) sol_poor_sep1->sol_poor_sep2 If still poor separation sol_poor_sep1->end sol_poor_sep3 Use Protecting Group Strategy (Boc, Cbz) sol_poor_sep2->sol_poor_sep3 If applicable sol_poor_sep2->end sol_poor_sep3->end sol_decomp2 Use Milder Stationary Phase (Neutral Alumina) sol_decomp1->sol_decomp2 If decomposition confirmed sol_decomp3 Minimize Time on Column sol_decomp2->sol_decomp3 Also consider sol_decomp2->end sol_no_elution2 Consider Alternative Technique (Cation-Exchange, Prep-HPLC) sol_no_elution1->sol_no_elution2 If still no elution sol_no_elution1->end sol_no_elution2->end

A troubleshooting workflow for column chromatography purification.

managing stability of "2-(5-Nitropyridin-2-YL)ethanamine" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of "2-(5-Nitropyridin-2-yl)ethanamine" under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to degradation. The primary concern is the hydrolysis of the amine functional group and potential reactions involving the nitropyridine ring. The pyridine nitrogen can be protonated, which can influence the electronic properties and stability of the entire molecule.

Q2: What are the potential stability issues with this compound under basic conditions?

A2: Basic conditions can also lead to the degradation of this compound. The nitro group on the pyridine ring is a strong electron-withdrawing group, making the ring susceptible to nucleophilic attack by hydroxide ions or other basic species. This can potentially lead to the formation of hydroxypyridine derivatives or other degradation products. The primary amine side chain can also participate in various base-catalyzed reactions.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation product studies for this exact molecule are not extensively published, based on the functional groups present, potential degradation products could include hydroxylated pyridines (from nucleophilic aromatic substitution of the nitro group) and products resulting from reactions of the ethylamine side chain. Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the stability of this compound.[1][2][3][4][5] This method should be able to separate the intact compound from its potential degradation products.

Q5: What general precautions should I take when working with this compound?

A5: It is advisable to store the compound in a cool, dry, and dark place to minimize degradation from heat, moisture, and light. When preparing solutions, use freshly prepared solvents and consider using buffers to maintain a stable pH if the compound is found to be sensitive to pH changes. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides a structured approach to troubleshoot common stability-related issues you might encounter during your experiments.

Issue 1: Unexpected loss of parent compound in acidic solution.
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over time when dissolved in an acidic medium. New, unidentified peaks may appear in the chromatogram.

  • Troubleshooting Steps:

    • Confirm pH: Measure the pH of your solution to ensure it is within the intended range.

    • Analyze for Degradants: Use a validated stability-indicating HPLC method to separate and quantify the parent compound and any new peaks. Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.

    • Perform a pH Profile: Conduct a preliminary study by exposing the compound to a range of acidic pH values (e.g., pH 1 to 5) for a set period. This will help identify the pH at which degradation becomes significant.

    • Consider Temperature Effects: Ensure your experiment is conducted at a controlled temperature, as elevated temperatures can accelerate acid-catalyzed hydrolysis.

    • Protective Strategies: If degradation is unavoidable at the required pH, consider strategies such as conducting the reaction at a lower temperature, reducing the exposure time to acidic conditions, or using a different acid that may be less reactive with the compound.

Issue 2: Compound degradation in basic solution.
  • Symptom: A rapid decrease in the concentration of this compound is observed in a basic solution, often accompanied by a color change.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your basic solution.

    • Monitor Degradation: Utilize HPLC-UV to track the disappearance of the starting material and the appearance of new peaks.

    • Evaluate Base Strength: The rate of degradation may be dependent on the strength of the base. Test the stability in the presence of milder bases if your experimental conditions allow.

    • Investigate Nucleophilic Attack: The appearance of peaks corresponding to hydroxylated species may suggest nucleophilic aromatic substitution. LC-MS analysis would be beneficial for confirming this.

    • Control Experimental Conditions: Minimize reaction time and temperature to reduce the extent of degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general guidelines for forced degradation studies.[6][7][8][9][10]

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) prior to HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 3: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often suitable.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • A starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation
ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl, 60 °C01000
285.21
472.52
855.12
2420.73
0.1 M NaOH, 60 °C01000
278.92
461.33
835.83
245.44

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Acid_Degradation_Pathway Compound This compound Protonated_Pyridine Protonated Pyridine Intermediate Compound->Protonated_Pyridine H+ Hydrolysis_Product Potential Hydrolysis of Amine Side-Chain Protonated_Pyridine->Hydrolysis_Product H2O Ring_Opening_Product Potential Ring Opening Products Protonated_Pyridine->Ring_Opening_Product H2O, Heat Basic_Degradation_Pathway Compound This compound Meisenheimer_Complex Meisenheimer-like Intermediate Compound->Meisenheimer_Complex OH- Side_Chain_Reaction_Product Side-Chain Reaction Products Compound->Side_Chain_Reaction_Product Base Hydroxypyridine_Derivative 5-Hydroxy-2-(2-aminoethyl)pyridine Meisenheimer_Complex->Hydroxypyridine_Derivative -NO2- Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Acidic Stress (0.1 M HCl, 60°C) Prep_Stock->Acid_Stress Base_Stress Basic Stress (0.1 M NaOH, 60°C) Prep_Stock->Base_Stress Sampling Sample at Time Points Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Aliquots Sampling->Neutralization HPLC_Analysis HPLC-UV Analysis Neutralization->HPLC_Analysis Data_Evaluation Evaluate Data HPLC_Analysis->Data_Evaluation Troubleshooting_Tree Start Instability Observed Check_pH Is pH correct? Start->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Modify_Conditions Modify experimental conditions (pH, Temp, Time) Check_pH->Modify_Conditions No Analyze_Degradants Analyze for degradants using HPLC-MS Check_Temp->Analyze_Degradants Yes Check_Temp->Modify_Conditions No Analyze_Degradants->Modify_Conditions Root_Cause_Identified Root Cause Identified Modify_Conditions->Root_Cause_Identified

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected byproducts in chemical reactions involving 2-(5-Nitropyridin-2-YL)ethanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound possesses two primary reactive sites. The ethylamine side chain contains a nucleophilic primary amine group, which readily participates in reactions such as acylation, alkylation, and Schiff base formation. Additionally, the pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The interplay between these two sites can sometimes lead to unexpected side reactions.

Q2: I am observing a byproduct with a higher molecular weight than my expected acylated product. What could it be?

A2: A higher molecular weight byproduct in an acylation reaction could be the result of diacylation. This occurs when both hydrogen atoms on the primary amine are substituted with the acyl group. This is more likely to happen if an excess of the acylating agent is used or if the reaction is allowed to proceed for an extended period. To confirm, analytical techniques such as mass spectrometry and NMR spectroscopy would be beneficial.

Q3: My alkylation reaction is yielding a complex mixture of products that are difficult to separate. What is the likely cause?

A3: Alkylation of primary amines can be challenging to control and often leads to a mixture of mono- and di-alkylated products. With an excess of the alkylating agent, the reaction can proceed to form a quaternary ammonium salt.[1] To favor mono-alkylation, it is recommended to use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent and to carefully control the reaction temperature and time.

Q4: I have noticed the formation of a deeply colored byproduct in my reaction mixture, especially when using a base. What could this be?

A4: The formation of colored byproducts, particularly in the presence of a base like triethylamine, could indicate a rearrangement of the nitropyridine ring system. For instance, derivatives of nitropyridines have been shown to undergo base-induced rearrangement to form imidazo[1,2-a]pyridines and indoles, which are often colored compounds.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types involving this compound.

Guide 1: Acylation Reactions (e.g., using Acetyl Chloride)

Issue: Formation of an unexpected byproduct alongside the desired N-acetylated product.

Possible Cause & Byproduct:

  • Diacylation: The primary amine is acylated twice, leading to the formation of N,N-diacetyl-2-(5-nitropyridin-2-yl)ethanamine.

  • Intramolecular Cyclization: Under certain conditions, particularly with specific acylating agents and in the presence of a strong base, the acylated intermediate may undergo intramolecular cyclization.

Troubleshooting Workflow:

start Unexpected Byproduct in Acylation check_mw Analyze Byproduct by Mass Spectrometry start->check_mw mw_higher Higher MW than Expected Product? check_mw->mw_higher diacylation Suspect Diacylation mw_higher->diacylation Yes mw_same Similar MW or Isomer? mw_higher->mw_same No reduce_acyl Reduce Molar Ratio of Acylating Agent diacylation->reduce_acyl control_time Decrease Reaction Time reduce_acyl->control_time purify_diacyl Purify via Chromatography control_time->purify_diacyl cyclization Suspect Intramolecular Cyclization mw_same->cyclization Yes change_base Use a Weaker, Non-Nucleophilic Base (e.g., DIPEA) cyclization->change_base lower_temp Lower Reaction Temperature change_base->lower_temp analyze_structure Characterize Byproduct by NMR lower_temp->analyze_structure

Caption: Troubleshooting workflow for acylation byproducts.

Quantitative Data Summary:

ParameterRecommended Condition to Minimize Diacylation
Molar Ratio (Amine:Acylating Agent)1:1 to 1.2:1
Reaction Temperature0 °C to Room Temperature
BaseNon-nucleophilic hindered base (e.g., DIPEA)

Experimental Protocol: Optimized N-Acetylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Alkylation Reactions (e.g., using Methyl Iodide)

Issue: Formation of multiple alkylated products leading to purification difficulties.

Possible Cause & Byproduct:

  • Over-alkylation: The primary amine reacts with multiple equivalents of the alkylating agent to form secondary, tertiary, and even quaternary ammonium salts.[1]

Troubleshooting Workflow:

start Multiple Products in Alkylation analyze_products Analyze Product Mixture by LC-MS start->analyze_products confirm_overalkylation Confirm Presence of Mono-, Di-, and Quaternary Salts analyze_products->confirm_overalkylation adjust_ratio Use Excess Amine (2-3 equivalents) confirm_overalkylation->adjust_ratio slow_addition Slowly Add Alkylating Agent adjust_ratio->slow_addition lower_temp Maintain Low Reaction Temperature (e.g., 0 °C) slow_addition->lower_temp purification Purify by Column Chromatography or Crystallization lower_temp->purification

Caption: Troubleshooting workflow for over-alkylation.

Quantitative Data Summary:

ParameterRecommended Condition for Mono-alkylation
Molar Ratio (Amine:Alkylating Agent)2:1 to 3:1
Reaction Temperature0 °C to Room Temperature
Addition RateSlow, dropwise addition of alkylating agent

Experimental Protocol: Optimized N-Methylation

  • Dissolve this compound (2.0 eq) in a suitable solvent like acetonitrile or THF.

  • Add a mild base such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add methyl iodide (1.0 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Guide 3: Base-Induced Rearrangement

Issue: Formation of a colored byproduct, particularly when using a tertiary amine base like triethylamine.

Possible Cause & Byproduct:

  • Rearrangement: The nitropyridine ring can undergo a base-induced rearrangement to form fused heterocyclic systems like imidazo[1,2-a]pyridines or indoles.[2] This is more likely at elevated temperatures.

Signaling Pathway of a Potential Rearrangement:

cluster_0 Base-Induced Rearrangement Nitropyridine Nitropyridine Derivative Intermediate Anionic Intermediate Nitropyridine->Intermediate Deprotonation Base Base (e.g., Triethylamine) Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Rearranged_Product Imidazo[1,2-a]pyridine or Indole Byproduct Cyclization->Rearranged_Product

Caption: Potential pathway for base-induced rearrangement.

Preventative Measures:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA or DBU) instead of triethylamine.

  • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction time.

  • Reaction Monitoring: Closely monitor the reaction for the appearance of colored impurities. If observed, consider stopping the reaction and isolating the desired product before significant byproduct formation occurs.

References

Technical Support Center: Optimizing Coupling Reactions for 2-(5-Nitropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Nitropyridin-2-yl)ethanamine. The focus is on optimizing temperature and reaction time for a common application: amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective coupling reaction for this compound?

A common application for a primary amine like this compound is the formation of an amide bond through a coupling reaction with a carboxylic acid. This reaction is fundamental in the synthesis of a wide range of more complex molecules and potential pharmaceutical candidates.

Q2: What are the initial recommended temperature and reaction time for an amide coupling reaction?

For initial experiments, a good starting point for the reaction of this compound with a carboxylic acid using a standard coupling agent is room temperature (approx. 20-25°C) for 12-24 hours. Monitoring the reaction by TLC or LC-MS is crucial to track the consumption of starting materials and the formation of the product.

Q3: How does the electronic nature of the 5-nitropyridine ring affect the coupling reaction?

The nitro group (NO2) on the pyridine ring is strongly electron-withdrawing. This reduces the electron density of the entire ring system, which can decrease the nucleophilicity of the ethanamine side chain's amino group, making it less reactive.[1] Consequently, some standard coupling conditions might be sluggish, and optimization of temperature, reaction time, and reagents may be necessary.

Q4: Can I use 2-chloro-5-nitropyridine as a precursor for my desired coupled product?

Yes, 2-chloro-5-nitropyridine is a common precursor for synthesizing derivatives of 5-nitropyridine.[1] It is reactive towards nucleophilic substitution. One documented approach involves heating 2-chloro-5-nitropyridine with a nucleophile at elevated temperatures, for instance, 130°C for 2 hours, to achieve a successful reaction.[2] This highlights that higher temperatures can be effective for reactions involving the 5-nitropyridine core.

Troubleshooting Guide for Amide Coupling Reactions

This guide addresses common issues encountered during the amide coupling of this compound with a carboxylic acid.

Logical Troubleshooting Workflow

TroubleshootingFlow start Problem: Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature (e.g., 40-80°C) check_reagents->increase_temp Reagents OK prolong_time Extend Reaction Time (e.g., 24-48 hours) increase_temp->prolong_time No Improvement success Successful Coupling increase_temp->success Improvement Seen change_coupling Change Coupling Agent (e.g., HATU, COMU) prolong_time->change_coupling No Improvement prolong_time->success Improvement Seen check_base Optimize Base (e.g., DIPEA, NMM) change_coupling->check_base No Improvement change_coupling->success Improvement Seen check_base->success Improvement Seen failure Persistent Failure: Consult Literature for Alternative Routes check_base->failure No Improvement

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Problem Possible Cause Suggested Solution
No reaction or very low conversion 1. Low Nucleophilicity: The electron-withdrawing 5-nitropyridine ring may reduce the amine's reactivity.[1] 2. Ineffective Coupling Agent: The chosen coupling agent (e.g., EDC/HOBt) may not be potent enough for this substrate.1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., to 40°C, 60°C, or 80°C). Monitor for product formation and potential decomposition. 2. Use a More Potent Coupling Agent: Switch to a stronger coupling agent such as HATU, HBTU, or COMU. These often perform better with less nucleophilic amines.
Reaction stalls after partial conversion 1. Reagent Degradation: The activated carboxylic acid or coupling agent may be unstable under the reaction conditions over time. 2. Product Inhibition: The product formed might be interfering with the reaction.1. Staged Addition: Add the coupling agent in portions over several hours. 2. Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., 36-48 hours) at a moderate temperature.
Formation of multiple side products 1. High Temperature: Excessive heat can lead to decomposition of reagents or side reactions. 2. Inappropriate Base: The base used (e.g., triethylamine) might be too nucleophilic or too strong, causing side reactions.1. Lower the Temperature: If the reaction proceeds at a higher temperature, try reducing it to find a balance between reaction rate and purity. 2. Use a Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Difficulty in purification 1. Unreacted Starting Materials: Due to low conversion, separating the product from the starting amine or acid can be challenging. 2. Coupling Agent Byproducts: Byproducts from reagents like EDC or HOBt can complicate purification.1. Optimize for High Conversion: Focus on achieving >95% conversion to simplify purification. 2. Aqueous Workup: Use an appropriate aqueous wash (e.g., dilute acid, base, or brine) to remove water-soluble byproducts before chromatography.

Data on Temperature and Reaction Time Optimization (Illustrative Example)

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
125 (Room Temp)1245Incomplete conversion of starting materials.
225 (Room Temp)2460Reaction proceeds, but slowly.
3401275Significant improvement in conversion rate.
4402485High conversion, clean reaction profile.
560680Faster reaction, minor impurity formation.
6601288Near-complete conversion, slight increase in impurities.
780670Faster initial rate, but significant side product formation and some decomposition.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_acid 1. Dissolve Carboxylic Acid and Coupling Agent (e.g., HATU) in an Aprotic Solvent (e.g., DMF) add_base 2. Add Base (e.g., DIPEA) prep_acid->add_base stir_activation 3. Stir for 10-15 min (Activation Step) add_base->stir_activation add_amine 4. Add this compound stir_activation->add_amine react 5. Stir at Optimized Temperature (e.g., 40°C) for Optimized Time (e.g., 24h) add_amine->react monitor 6. Monitor by TLC/LC-MS react->monitor quench 7. Quench with Water/Brine monitor->quench extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_purify 9. Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->dry_purify

References

solvent effects on the reactivity of "2-(5-Nitropyridin-2-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of 2-(5-Nitropyridin-2-YL)ethanamine in their experiments. The reactivity of this compound is significantly influenced by the choice of solvent, and this guide aims to address common issues related to these solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

A1: this compound possesses two primary reactive sites: the electrophilic pyridine ring and the nucleophilic primary amine on the ethyl side chain. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[1] The primary amine is a good nucleophile and can participate in reactions such as acylation, alkylation, and Schiff base formation.

Q2: How does the solvent choice impact the reactivity of the pyridine ring?

A2: The choice of solvent plays a crucial role in modulating the rate and outcome of SNAr reactions on the 5-nitropyridine ring. Polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus enhancing its reactivity.[2] Protic solvents, such as alcohols, can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction. However, in some cases, protic solvents can facilitate the reaction by stabilizing the transition state.

Q3: Can the ethylamine side chain interfere with reactions on the pyridine ring?

A3: Yes, the primary amine of the ethylamine side chain can act as an intramolecular nucleophile, potentially leading to side reactions such as cyclization, depending on the reaction conditions. It can also be protonated under acidic conditions, which would deactivate it as a nucleophile but could also influence the electronic properties of the pyridine ring. Careful selection of reaction partners and conditions is necessary to achieve the desired regioselectivity.

Q4: What are the common challenges encountered when working with this compound?

A4: Common challenges include:

  • Low reaction yields: This can be due to poor solubility of reactants, suboptimal solvent choice, or competing side reactions.

  • Formation of side products: Intramolecular reactions or reactions with the solvent can lead to a mixture of products.

  • Difficulty in purification: The polarity of the compound and potential byproducts can make chromatographic separation challenging.

  • Instability: Nitropyridine derivatives can be sensitive to heat and light, and may decompose under harsh reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause Troubleshooting Step
Poor solubility of reactants - Use a co-solvent to improve solubility. - Gently warm the reaction mixture, monitoring for potential decomposition.
Suboptimal solvent choice - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. - If using a protic solvent, consider a higher boiling point alcohol to enable higher reaction temperatures.
Nucleophile is not strong enough - Use a stronger nucleophile. - Add a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity.
Competing side reactions - Protect the ethylamine side chain with a suitable protecting group (e.g., Boc) before performing the SNAr reaction. - Lower the reaction temperature to disfavor the side reaction.
Issue 2: Formation of Unidentified Side Products
Possible Cause Troubleshooting Step
Intramolecular cyclization - As mentioned above, protect the side-chain amine. - Analyze the side product by mass spectrometry and NMR to confirm its structure.
Reaction with the solvent - For example, transesterification has been observed when refluxing a related compound in butanol.[3] - Choose an inert solvent that is less likely to participate in the reaction.
Decomposition of the starting material - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction from light. - Use milder reaction conditions (lower temperature, shorter reaction time).

Quantitative Data on Solvent Effects

SolventDielectric Constant (ε) at 20°CReaction TypeRelative Rate Constant (krel)Reference
Dimethylformamide (DMF)36.7Polar Aprotic1.00[2]
Dimethyl sulfoxide (DMSO)46.7Polar Aprotic1.28[2]
Acetonitrile37.5Polar AproticGenerally lower than DMF/DMSO[4]
Methanol32.7Polar ProticSignificantly lower than polar aprotic[4]
Ethanol24.6Polar ProticSignificantly lower than polar aprotic[3]

Note: The relative rate constants are for the reaction of 2-chloro-5-nitropyridine with anilines and are intended for comparative purposes only.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving 2-substituted-5-nitropyridines, which can be adapted for this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3 or Et3N, 2-3 equivalents) may be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for N-Acylation of the Ethylamine Side Chain
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Addition of Acylating Agent: Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) followed by the dropwise addition of the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound B Solvent Selection (e.g., DMF, DMSO) A->B D Inert Atmosphere (N2/Ar) B->D C Nucleophile/Reagent C->B E Controlled Temperature (0°C to 100°C) D->E F Monitoring (TLC, LC-MS) E->F G Quenching & Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for reactions involving this compound.

solvent_effects cluster_solvents Solvent Type cluster_effects Effects on Nucleophile (Nu⁻) cluster_outcome Reaction Rate Protic Polar Protic (e.g., MeOH, EtOH) Solvation Strong Solvation (H-Bonding) Protic->Solvation leads to Aprotic Polar Aprotic (e.g., DMF, DMSO) Weak_Solvation Weak Solvation Aprotic->Weak_Solvation leads to Slow Slower SₙAr Rate Solvation->Slow results in Fast Faster SₙAr Rate Weak_Solvation->Fast results in

Caption: Logical relationship between solvent type and SNAr reaction rate.

References

preventing decomposition of "2-(5-Nitropyridin-2-YL)ethanamine" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "2-(5-Nitropyridin-2-YL)ethanamine" during its synthesis.

Troubleshooting Guides

Decomposition of this compound can be a significant challenge during its synthesis, often leading to low yields and impure products. The primary causes of decomposition are related to the inherent reactivity of the nitropyridine ring and the amino group of the ethanamine side chain. Below are common issues encountered and their recommended solutions.

Issue 1: Low Yield and Product Degradation During Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound often involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine, with a reagent providing the ethanamine side chain. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack.[1][2] However, harsh reaction conditions can lead to decomposition.

Potential Cause Recommended Solution Expected Outcome
High Reaction Temperature Maintain a reaction temperature between 70-80 °C. The use of microwave irradiation can sometimes facilitate the reaction at lower temperatures and shorter reaction times.[3]Minimized thermal decomposition of the product and starting materials, leading to a cleaner reaction profile and higher yield.
Strongly Basic Conditions Use a hindered or mild organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of strong inorganic bases like NaOH or KOH. The reaction of nitropyridines with strong bases can lead to ring-opening and other side reactions.[4]Reduced incidence of base-catalyzed side reactions and decomposition of the nitropyridine ring.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prevention of product degradation due to extended exposure to reaction conditions.
Oxidation of the Amine Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.Increased yield and purity of the final product by avoiding oxidative side products.

Issue 2: Decomposition During Work-up and Purification

The stability of this compound can be compromised during the work-up and purification steps, particularly under acidic or basic conditions.

Potential Cause Recommended Solution Expected Outcome
Acidic Work-up Avoid strong acidic conditions during the work-up. If an acid wash is necessary, use a dilute solution of a weak acid like acetic acid and keep the contact time to a minimum. Neutralize immediately afterward with a mild base like sodium bicarbonate.Preservation of the amine functionality and prevention of acid-catalyzed degradation.
Exposure to Strong Light Protect the reaction mixture and the isolated product from direct light, as nitroaromatic compounds can be light-sensitive.Minimized photodecomposition of the product.
High Temperatures During Solvent Evaporation Concentrate the product solution under reduced pressure at a temperature not exceeding 40 °C.Prevention of thermal decomposition of the purified product.
Silica Gel Catalyzed Decomposition Deactivate the silica gel by washing it with a solvent system containing a small amount of a volatile amine (e.g., 1% triethylamine in the eluent) before column chromatography.Reduced on-column degradation of the amine product.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: While specific decomposition pathways for this exact molecule are not extensively documented, based on the chemistry of nitropyridines and aromatic amines, the following are likely:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by various reagents or even catalytic impurities. This would lead to the formation of the corresponding amino or hydroxylamino derivatives.[5][6]

  • Oxidation of the Ethanamine Side Chain: The primary amine of the ethanamine side chain can be oxidized, especially in the presence of air and certain metals, leading to imines or other degradation products.

  • Ring Opening: Under strongly basic conditions, the electron-deficient nitropyridine ring can be susceptible to nucleophilic attack by hydroxide or other strong nucleophiles, potentially leading to ring-opening reactions.[4]

  • Polymerization: The presence of both a nucleophilic amino group and an electrophilic aromatic ring could potentially lead to self-condensation or polymerization under certain conditions.

Q2: Can I use a protecting group for the ethanamine side chain during synthesis?

A2: Yes, using a protecting group for the amino functionality is a highly recommended strategy to prevent side reactions. A suitable protecting group should be stable to the conditions of the nucleophilic aromatic substitution and easily removable without affecting the nitropyridine ring.

Protecting Group Introduction Removal Advantages
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)2O, mild baseTrifluoroacetic acid (TFA) or HCl in an organic solventStable to a wide range of nucleophiles and bases.
Carboxybenzyl (Cbz) Benzyl chloroformate (CbzCl), baseCatalytic hydrogenation (e.g., H2/Pd-C)Stable to acidic and basic conditions.

Q3: What is the optimal pH range for handling and storing this compound?

A3: It is recommended to handle and store the compound under neutral or slightly basic conditions (pH 7-8). Strong acidic conditions can lead to protonation of the pyridine nitrogen and the amino group, potentially increasing its susceptibility to certain degradation pathways. Strongly basic conditions should also be avoided to prevent base-catalyzed decomposition of the nitropyridine ring.

Q4: Are there alternative synthetic routes that might minimize decomposition?

A4: An alternative approach could involve the reduction of a nitrile precursor. For example, the synthesis could proceed via the nucleophilic substitution of 2-chloro-5-nitropyridine with the anion of acetonitrile to form 2-(5-nitropyridin-2-yl)acetonitrile. This intermediate can then be reduced to the desired ethanamine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This route avoids having the reactive primary amine present during the SNAr step.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr with a Protected Amine

  • Protection of Ethanolamine: React ethanolamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a mild base like triethylamine in dichloromethane to obtain N-Boc-ethanolamine.

  • Nucleophilic Aromatic Substitution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-5-nitropyridine and N-Boc-ethanolamine in a polar aprotic solvent such as DMF or DMSO. Add a mild base like potassium carbonate or DIPEA. Heat the reaction mixture to 70-80 °C and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA) and stir at room temperature. Monitor the deprotection by TLC.

  • Final Work-up and Purification: Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the final product by column chromatography on deactivated silica gel.

Protocol 2: Alternative Synthesis via Reduction of a Nitrile Intermediate

  • Synthesis of 2-(5-Nitropyridin-2-yl)acetonitrile: To a solution of sodium hydride in dry THF, add acetonitrile dropwise at 0 °C. After stirring for 30 minutes, add a solution of 2-chloro-5-nitropyridine in THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product.

  • Reduction of the Nitrile: Dissolve the crude 2-(5-nitropyridin-2-yl)acetonitrile in dry THF and add it dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. After the addition, allow the reaction to stir at room temperature.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude product. Purify by column chromatography.

Visualizations

Decomposition_Pathways cluster_main This compound cluster_decomposition Decomposition Products Main_Compound This compound Reduced_Nitro Amino/Hydroxylamino Derivative Main_Compound->Reduced_Nitro Reduction (e.g., H2/Pd, Metals) Oxidized_Amine Imine/Oxidized Side-chain Main_Compound->Oxidized_Amine Oxidation (e.g., Air) Ring_Opened Ring-Opened Products Main_Compound->Ring_Opened Strong Base (e.g., NaOH) Polymer Polymerization Main_Compound->Polymer Self-condensation

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow Start Low Yield or Decomposition Observed Check_Reaction Review S_NAr Reaction Conditions Start->Check_Reaction Check_Workup Review Work-up & Purification Start->Check_Workup Temp High Temperature? Check_Reaction->Temp Yes Acid_Workup Acidic Work-up? Check_Workup->Acid_Workup Yes Base Strong Base? Temp->Base No Reduce_Temp Lower Temperature (70-80 °C) Temp->Reduce_Temp Yes Time Long Reaction Time? Base->Time No Use_Mild_Base Use Mild Base (e.g., DIPEA) Base->Use_Mild_Base Yes Monitor_Reaction Monitor Closely (TLC/LC-MS) Time->Monitor_Reaction Yes Silica Silica Gel Issues? Acid_Workup->Silica No Avoid_Strong_Acid Use Weak Acid or Neutral Conditions Acid_Workup->Avoid_Strong_Acid Yes Deactivate_Silica Deactivate Silica Gel (add Amine to Eluent) Silica->Deactivate_Silica Yes

References

Technical Support Center: Large-Scale Synthesis of 2-(5-Nitropyridin-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of "2-(5-Nitropyridin-2-YL)ethanamine" and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives. Two common synthetic routes are considered:

  • Route A: Nucleophilic substitution of 2-chloro-5-nitropyridine with a protected ethanolamine equivalent, followed by deprotection.

  • Route B: Radical functionalization of 2-methyl-5-nitropyridine, followed by chain extension and amination.

Route A: From 2-chloro-5-nitropyridine

This is a common and often preferred route for large-scale production.

Route_A_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Intermediate Protected Intermediate 2-chloro-5-nitropyridine->Intermediate Base, Solvent Protected Ethanolamine Protected Ethanolamine Protected Ethanolamine->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Reagent

Caption: General workflow for the synthesis of this compound via Route A.

Question: Low yield in the nucleophilic substitution step.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Insufficiently activated substrate The nitro group at the 5-position strongly activates the 2-position for nucleophilic aromatic substitution. However, if the reaction is sluggish, consider alternative leaving groups (e.g., fluoro) on the pyridine ring, although this may not be cost-effective at scale.
Poor choice of base The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the protected ethanolamine. Ensure the base is fresh and added under anhydrous conditions. For large-scale operations, consider carbonate bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO, which can be more manageable.
Inappropriate solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred to facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can quench the base and react with the starting material.
Side reactions Dimerization of the starting material or reaction with the solvent can occur. Monitor the reaction by TLC or HPLC to identify byproducts. Lowering the reaction temperature might mitigate some side reactions, but could also slow down the desired reaction.

Question: Difficulty in removing the protecting group.

Possible Causes & Troubleshooting:

Protecting Group Common Deprotection Issues & Solutions
Boc (tert-Butoxycarbonyl) Incomplete Deprotection: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard. On a large scale, handling TFA can be challenging. Consider using HCl in an organic solvent (e.g., dioxane, isopropanol), which is often more economical. Ensure stoichiometric amounts of acid are used. Side Reactions: Acid-sensitive functional groups in the derivative may be affected. Careful pH control during workup is crucial.
Cbz (Carboxybenzyl) Catalyst Poisoning: The nitro group can sometimes interfere with catalytic hydrogenation (e.g., Pd/C). Careful optimization of catalyst loading, hydrogen pressure, and solvent is required. Incomplete Reaction: Ensure efficient stirring to maintain catalyst suspension. The use of transfer hydrogenation with a hydrogen donor like ammonium formate might be a safer and more scalable alternative to gaseous hydrogen.
Route B: From 2-methyl-5-nitropyridine

This route can be an alternative if 2-methyl-5-nitropyridine is a more readily available starting material.

Route_B_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction 2-methyl-5-nitropyridine 2-methyl-5-nitropyridine Halogenated_Intermediate 2-(bromomethyl)-5-nitropyridine 2-methyl-5-nitropyridine->Halogenated_Intermediate NBS, Initiator Nitrile_Intermediate 2-(cyanomethyl)-5-nitropyridine Halogenated_Intermediate->Nitrile_Intermediate NaCN, Solvent Final_Product This compound Nitrile_Intermediate->Final_Product Reducing Agent

Caption: General workflow for the synthesis of this compound via Route B.

Question: Low yield and multiple byproducts in the radical bromination of 2-methyl-5-nitropyridine.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Over-bromination Formation of the dibrominated species is a common side reaction. Use of N-bromosuccinimide (NBS) in stoichiometric amounts is crucial. Slow addition of NBS can help control the reaction.
Poor initiation Radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are required. Ensure the initiator is of good quality and the reaction temperature is appropriate for its decomposition. On a large scale, photo-initiation can be an alternative for better control.
Solvent effects Non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene are typically used. Ensure the solvent is inert under the reaction conditions.

Question: Incomplete reduction of the nitrile intermediate.

Possible Causes & Troubleshooting:

Reducing Agent Common Issues & Solutions
Lithium Aluminum Hydride (LAH) Handling on Large Scale: LAH is highly reactive and pyrophoric, posing significant safety risks at scale. Workup: The aqueous workup of LAH reactions can be challenging to manage in large reactors.
Catalytic Hydrogenation Catalyst Deactivation: The nitro group and the pyridine nitrogen can poison the catalyst (e.g., Raney Nickel, Palladium). Careful selection of the catalyst and reaction conditions (pressure, temperature, solvent) is necessary. High-pressure hydrogenation may be required.
Sodium Borohydride/Cobalt Chloride Milder Alternative: This combination can be a safer alternative to LAH for nitrile reduction. The reaction conditions need to be optimized for the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns during the large-scale synthesis of this compound?

A1:

  • Nitrated Compounds: 5-Nitropyridine derivatives can be thermally unstable and potentially explosive, especially in the presence of impurities. A thorough thermal stability and hazard assessment (e.g., DSC, ARC) is essential before scale-up.

  • Reagents: Many reagents used in the synthesis are hazardous. For example, sodium hydride is pyrophoric, and handling large quantities of strong acids or bases requires appropriate personal protective equipment (PPE) and engineering controls.

  • Hydrogenation: The use of hydrogen gas at high pressure poses a significant fire and explosion risk. Ensure the use of appropriately rated equipment and adherence to strict safety protocols.

Q2: How can I purify the final product on a large scale?

A2:

  • Crystallization: This is often the most cost-effective and scalable purification method. A systematic solvent screening should be performed to find a suitable solvent or solvent mixture for crystallization that provides good recovery and purity.

  • Column Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale production of the final product. It may be used for the purification of intermediates if necessary.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure could be an option. However, the presence of the nitro group may make it thermally labile.

Q3: Are there any specific analytical methods recommended for in-process control?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring reaction progress, identifying byproducts, and determining the purity of intermediates and the final product.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative in-process checks.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final product and key intermediates.

Q4: What are the common impurities found in the final product?

A4:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine or 2-methyl-5-nitropyridine.

  • Byproducts from Side Reactions: For Route A, this could include dialkylated products. For Route B, over-halogenated species or partially reduced intermediates.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as residual reagents or their byproducts.

Q5: How does the nitro group affect the overall synthesis strategy?

A5: The electron-withdrawing nature of the nitro group has several implications:

  • Activation: It activates the pyridine ring for nucleophilic aromatic substitution, which is beneficial in Route A.

  • Deactivation: It deactivates the ring towards electrophilic substitution.

  • Potential for Reduction: The nitro group itself can be reduced under certain conditions. This needs to be considered when choosing reagents, especially for the reduction of other functional groups (e.g., the nitrile in Route B or for Cbz deprotection in Route A).

  • Safety: As mentioned, it can contribute to the thermal instability of the molecule.

Technical Support Center: Synthesis and Isomer Separation of 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(5-Nitropyridin-2-YL)ethanamine. This guide focuses on the common challenges related to the separation of isomers that can arise during the synthesis of the key precursor, 2-amino-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing the precursor to this compound?

A1: The most common precursor is 2-chloro-5-nitropyridine. This is typically synthesized in a multi-step process starting from 2-aminopyridine. The key step that can lead to isomeric impurities is the nitration of 2-aminopyridine.

Q2: What are the primary isomers formed during the synthesis of the 2-chloro-5-nitropyridine precursor?

A2: During the nitration of 2-aminopyridine, the main product is 2-amino-5-nitropyridine. However, a significant side product is the formation of the 2-amino-3-nitropyridine isomer.[1][2] The subsequent steps to convert the amino group to a chloro group will carry these isomers through the synthesis.

Q3: What is the typical ratio of the desired 5-nitro isomer to the undesired 3-nitro isomer?

A3: The nitration of 2-aminopyridine typically yields a ratio of approximately 9:1 of the 2-amino-5-nitro-isomer to the 2-amino-3-nitro-isomer.[1][2] This ratio can be influenced by reaction conditions.

Q4: Why is the separation of these isomers important?

A4: The presence of the 3-nitro isomer in the final product can lead to difficulties in purification, incorrect biological assay results, and potential off-target effects in drug development. Therefore, it is crucial to separate these isomers effectively.

Q5: What are the recommended methods for separating the 3-nitro and 5-nitro isomers?

A5: The most effective method for separating these isomers is High-Performance Liquid Chromatography (HPLC).[3] Additionally, separation can sometimes be achieved through careful crystallization or sublimation techniques.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound and its precursors.

Problem Possible Cause Recommended Solution
Low yield of the desired 5-nitro isomer Reaction conditions (temperature, acid concentration) are not optimal for the nitration of 2-aminopyridine.Carefully control the reaction temperature and the concentration of the nitrating agent. Lower temperatures generally favor the formation of the 5-nitro isomer.
Poor separation of isomers by column chromatography The polarity of the eluent is not optimized for the separation of the 3-nitro and 5-nitro isomers.Use a gradient elution method in your column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Monitor the fractions closely using TLC or HPLC.
Co-elution of isomers in HPLC The stationary phase or mobile phase of the HPLC method is not suitable for resolving the isomers.Use a column with a different stationary phase (e.g., a phenyl or cyano column instead of a standard C18). Optimize the mobile phase by varying the solvent composition and pH.[3]
Product contains unexpected impurities Side reactions may have occurred during the nucleophilic aromatic substitution step to form this compound.Ensure the starting 2-chloro-5-nitropyridine is free of isomeric impurities. Control the reaction temperature to minimize side reactions. Use an appropriate base to avoid unwanted reactions with the solvent or starting materials.
Difficulty in distinguishing isomers by NMR The NMR spectra of the 3-nitro and 5-nitro isomers may be very similar.While challenging, careful analysis of the coupling patterns and chemical shifts in the aromatic region of the 1H NMR spectrum can help distinguish the isomers. 2D NMR techniques like COSY and HMBC can provide more detailed structural information.

Experimental Protocols

Representative Synthesis of 2-amino-5-nitropyridine (Precursor)

This protocol is a representative procedure for the nitration of 2-aminopyridine.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid at a controlled temperature below 10°C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for a specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product and wash with cold water. The crude product, containing a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, can be further purified by recrystallization or chromatography.

General HPLC Method for Isomer Separation

This is a general starting point for developing an HPLC method to separate the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Elution: An isocratic elution can be attempted first. If separation is not achieved, a gradient elution with an increasing percentage of the organic solvent should be employed.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm).

  • Optimization: Adjust the pH of the aqueous buffer and the gradient profile to achieve baseline separation of the two isomers.

Visualizations

Logical Workflow for Troubleshooting Isomer Separation

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_problem Problem Identification cluster_solutions Separation Strategies start Crude Product Obtained check_purity Analyze by TLC/HPLC start->check_purity isomers_present Isomers Detected? check_purity->isomers_present recrystallization Attempt Recrystallization isomers_present->recrystallization Yes end Pure Isomer Obtained isomers_present->end No column_chrom Column Chromatography recrystallization->column_chrom Separation Incomplete hplc Optimize HPLC Method column_chrom->hplc Co-elution Occurs hplc->end Isomers Separated

Caption: Troubleshooting workflow for isomer separation.

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Pathway reactant reactant intermediate intermediate product product reagent reagent A 2-Chloro-5-nitropyridine C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Ethanolamine (Nucleophile) B->C D This compound (Product) C->D Elimination E Chloride Ion (Leaving Group) C->E

Caption: Mechanism of nucleophilic aromatic substitution.

References

Validation & Comparative

Bioactivity Screening of 2-(5-Nitropyridin-2-yl)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of compounds synthesized from precursors structurally related to "2-(5-Nitropyridin-2-YL)ethanamine." While direct bioactivity data for derivatives of this specific starting material is not extensively available in the public domain, this document draws upon experimental data from closely related 5-nitropyridine analogues to offer valuable insights for drug discovery and development. The information presented herein is based on the synthesis and evaluation of compounds derived from 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine, which serve as close surrogates for predicting the potential therapeutic applications of this compound derivatives.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various compounds synthesized from 5-nitropyridine precursors. These derivatives have been evaluated for a range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

Table 1: Enzyme Inhibition Activity of 5-Nitropyridine Derivatives
Compound ClassTarget EnzymeStarting MaterialTest CompoundIC₅₀ ValueReference
Dioxane-dione DerivativeChymotrypsin2-Amino-5-nitropyridine5-((5-nitropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione8.67 ± 0.1 µM[1][2]
Dioxane-dione DerivativeUrease2-Amino-5-nitropyridine5-((5-nitropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione29.21 ± 0.98 µM[1][2]
Table 2: Anticancer Activity of 5-Nitropyridine Derivatives
Compound ClassCell LineStarting MaterialTest CompoundIC₅₀ ValueReference
Thiazolidinone DerivativeMCF-7 (Breast Cancer)2-Amino-5-nitropyridine(Z)-5-(4-methoxybenzylidene)-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one6.41 µM[2]
Thiazolidinone DerivativeHepG2 (Liver Cancer)2-Amino-5-nitropyridine(Z)-5-(1-(piperidin-1-yl)ethylidene)-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one7.63 µM[2]
Table 3: Antimicrobial Activity of 5-Nitropyridine Derivatives
Compound ClassMicroorganismStarting MaterialActivityReference
Hydrazone DerivativeBacillus subtilis2-Chloro-5-nitropyridineModerate (MIC = 62.5 µg/mL)[1]
Hydrazone DerivativeCandida krusei2-Chloro-5-nitropyridineModerate (MIC = 62.5 µg/mL)[1]
Cocrystal with 4-phenylsulfanylbutyric acidS. aureus, S. pneumoniae, E. coli, P. aeruginosa, P. vulgaris2-Amino-5-nitropyridineHigher than acid alone[1]
Table 4: Herbicidal Activity of a 5-Nitropyridine Derivative
Compound ClassTargetStarting MaterialTest CompoundIC₅₀ ValueReference
Phenylamino-propanoateBarnyard Grass2-Chloro-5-nitropyridineEthyl 2-(4-((5-nitropyridin-2-yl)oxy)phenylamino)propanoate27.7 mg/L[1]

Experimental Protocols

Detailed methodologies for the key bioactivity screening assays are provided below. These protocols are based on standard practices and the methodologies referenced in the cited literature.

Enzyme Inhibition Assay (Chymotrypsin and Urease)
  • Enzyme and Substrate Preparation: A solution of chymotrypsin or urease is prepared in a suitable buffer (e.g., Tris-HCl for chymotrypsin, phosphate buffer for urease). The corresponding substrate (e.g., N-acetyl-L-tyrosine ethyl ester for chymotrypsin, urea for urease) is also dissolved in the buffer.

  • Inhibition Assay: The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution for a specified period at a controlled temperature.

  • Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The rate of product formation is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general experimental workflow for bioactivity screening and a representative signaling pathway that could be modulated by bioactive compounds.

Experimental_Workflow Start Synthesis of This compound Derivatives Purification Purification & Characterization Start->Purification Screening Primary Bioactivity Screening Purification->Screening Enzyme Enzyme Inhibition Assays Screening->Enzyme Anticancer Anticancer Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial DoseResponse Dose-Response Studies Enzyme->DoseResponse Anticancer->DoseResponse Antimicrobial->DoseResponse Hit Hit Compound Identification DoseResponse->Hit Lead Lead Optimization Hit->Lead

Caption: A generalized workflow for the synthesis and bioactivity screening of novel chemical compounds.

Apoptosis_Signaling_Pathway Compound Bioactive Compound (e.g., Nitropyridine Derivative) Receptor Cell Surface Receptor (e.g., Death Receptor) Compound->Receptor Induces Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway, a potential target for anticancer agents.

References

Comparative Guide to Alternative Synthetic Routes for 2-(5-Nitropyridin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(5-nitropyridin-2-yl)ethanamine, a key building block in medicinal chemistry. The routes are evaluated based on their reaction steps, yields, and overall efficiency, supported by detailed experimental protocols.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the nitropyridine moiety and the primary amine offers multiple points for further functionalization, making these compounds versatile scaffolds in drug discovery. This guide outlines two main synthetic strategies starting from readily available precursors: the Nitrile Reduction Route and the Sonogashira Coupling Route.

Data Presentation

The following tables summarize the quantitative data for the two proposed synthetic routes.

Table 1: Nitrile Reduction Route

StepReactionReagents and ConditionsTime (h)Yield (%)
1Cyanation2-Chloro-5-nitropyridine, KCN, DMSO4~85
2Reduction2-(5-Nitropyridin-2-yl)acetonitrile, Raney Ni, H₂ (50 psi), Methanolic Ammonia4~90
Overall 8 ~77

Table 2: Sonogashira Coupling Route

StepReactionReagents and ConditionsTime (h)Yield (%)
1Sonogashira Coupling2-Bromo-5-nitropyridine, N-Boc-propargylamine, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF6~80
2Alkyne ReductionBoc-protected alkyne, H₂, 10% Pd/C, EtOH12~95
3DeprotectionBoc-protected amine, 4M HCl in Dioxane2~98
Overall 20 ~74

Synthetic Route Diagrams

Nitrile_Reduction_Route start 2-Chloro-5-nitropyridine intermediate 2-(5-Nitropyridin-2-yl)acetonitrile start->intermediate KCN, DMSO 4h, ~85% product This compound intermediate->product Raney Ni, H2 4h, ~90%

Caption: Nitrile Reduction Route for this compound.

Sonogashira_Coupling_Route start 2-Bromo-5-nitropyridine intermediate1 tert-butyl (3-(5-nitropyridin-2-yl)prop-2-yn-1-yl)carbamate start->intermediate1 Sonogashira Coupling 6h, ~80% intermediate2 tert-butyl (3-(5-nitropyridin-2-yl)propyl)carbamate intermediate1->intermediate2 H2, Pd/C 12h, ~95% product This compound intermediate2->product 4M HCl/Dioxane 2h, ~98%

Caption: Sonogashira Coupling Route for this compound.

Experimental Protocols

Route 1: Nitrile Reduction

Step 1: Synthesis of 2-(5-Nitropyridin-2-yl)acetonitrile

  • Materials: 2-Chloro-5-nitropyridine, Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a solution of 2-chloro-5-nitropyridine (1 eq.) in DMSO, potassium cyanide (1.2 eq.) is added portion-wise at room temperature. The reaction mixture is then heated to 60°C and stirred for 4 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-(5-nitropyridin-2-yl)acetonitrile.

Step 2: Synthesis of this compound

  • Materials: 2-(5-Nitropyridin-2-yl)acetonitrile, Raney Nickel, Hydrogen gas, Methanolic Ammonia.

  • Procedure: A solution of 2-(5-nitropyridin-2-yl)acetonitrile (1 eq.) in methanolic ammonia is added to a pressure vessel containing a slurry of Raney Nickel. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is shaken at room temperature for 4 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.

Route 2: Sonogashira Coupling

Step 1: Synthesis of tert-butyl (3-(5-nitropyridin-2-yl)prop-2-yn-1-yl)carbamate

  • Materials: 2-Bromo-5-nitropyridine, N-Boc-propargylamine, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-bromo-5-nitropyridine (1 eq.) and N-Boc-propargylamine (1.2 eq.) in a mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.) are added. The reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired product.

Step 2: Synthesis of tert-butyl (3-(5-nitropyridin-2-yl)propyl)carbamate

  • Materials: tert-butyl (3-(5-nitropyridin-2-yl)prop-2-yn-1-yl)carbamate, 10% Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol (EtOH).

  • Procedure: The Boc-protected alkyne (1 eq.) is dissolved in ethanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours. The catalyst is then filtered off, and the solvent is evaporated to yield the saturated carbamate.

Step 3: Synthesis of this compound

  • Materials: tert-butyl (3-(5-nitropyridin-2-yl)propyl)carbamate, 4M HCl in Dioxane.

  • Procedure: The Boc-protected amine (1 eq.) is dissolved in 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to afford the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Comparison and Conclusion

Both the Nitrile Reduction Route and the Sonogashira Coupling Route are viable methods for the synthesis of this compound.

  • Nitrile Reduction Route: This route is shorter in terms of the number of steps and overall reaction time. The starting materials are readily available and relatively inexpensive. The use of potassium cyanide requires appropriate safety precautions. The reduction of the nitrile can be achieved with high efficiency using catalytic hydrogenation. This route is likely more amenable to large-scale synthesis due to its conciseness and cost-effectiveness.

  • Sonogashira Coupling Route: This route is longer, involving three distinct chemical transformations. However, it offers a high degree of modularity, as various substituted alkynes could be employed to generate a library of derivatives. The Sonogashira coupling is a powerful and reliable C-C bond-forming reaction. The subsequent reduction and deprotection steps are generally high-yielding. This route might be preferred when synthesizing a diverse set of analogues for structure-activity relationship (SAR) studies.

The choice of the synthetic route will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the need for analogue generation, and the available resources and expertise. For the straightforward synthesis of the title compound, the Nitrile Reduction Route appears to be more efficient. For the creation of a library of derivatives with modifications in the ethylamine side chain, the Sonogashira Coupling Route provides greater flexibility.

A Comparative Guide to the Spectroscopic Analysis of 2-(5-Nitropyridin-2-YL)ethanamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of "2-(5-Nitropyridin-2-YL)ethanamine" and its analogs. Due to the limited availability of published spectroscopic data for "this compound," this document focuses on a detailed examination of two closely related alternative compounds: 2-Amino-5-nitropyridine and N-Ethyl-5-nitropyridin-2-amine . The provided experimental data and protocols will serve as a valuable reference for researchers working on the synthesis and characterization of similar compounds.

Comparative Spectroscopic Data

The structural confirmation of organic compounds relies on the combined interpretation of various spectroscopic techniques. This section presents a comparative summary of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the two alternative compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
2-Amino-5-nitropyridine 8.97 (d, J=2.8 Hz, 1H, H-6), 8.20 (dd, J=9.2, 2.8 Hz, 1H, H-4), 6.60 (d, J=9.2 Hz, 1H, H-3), 6.55 (br s, 2H, -NH₂)
N-Ethyl-5-nitropyridin-2-amine 8.90 (d, J=2.8 Hz, 1H, H-6), 8.07 (dd, J=9.4, 2.8 Hz, 1H, H-4), 6.45 (d, J=9.4 Hz, 1H, H-3), 5.60 (br s, 1H, -NH), 3.45 (q, J=7.2 Hz, 2H, -CH₂-), 1.25 (t, J=7.2 Hz, 3H, -CH₃)
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm, Assignment
2-Amino-5-nitropyridine 161.8 (C-2), 148.9 (C-6), 138.0 (C-5), 132.1 (C-4), 108.2 (C-3)
N-Ethyl-5-nitropyridin-2-amine ~160.5 (C-2), ~148.5 (C-6), ~137.5 (C-5), ~131.0 (C-4), ~107.0 (C-3), 39.8 (-CH₂-), 14.8 (-CH₃)
Note: Chemical shifts for N-Ethyl-5-nitropyridin-2-amine are estimated based on known substituent effects.
Table 3: FT-IR Spectroscopic Data
CompoundKey Vibrational Frequencies (cm⁻¹) and Assignments
2-Amino-5-nitropyridine 3480, 3350 (N-H stretching, -NH₂), 1640 (N-H bending), 1580, 1480 (C=C, C=N stretching, aromatic), 1520, 1340 (N-O stretching, -NO₂)
N-Ethyl-5-nitropyridin-2-amine 3370 (N-H stretching, -NH), 2970, 2870 (C-H stretching, alkyl), 1605 (N-H bending), 1575, 1470 (C=C, C=N stretching, aromatic), 1510, 1330 (N-O stretching, -NO₂)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Amino-5-nitropyridine 139 [M]⁺109 [M-NO]⁺, 93 [M-NO₂]⁺, 81, 66
N-Ethyl-5-nitropyridin-2-amine 167 [M]⁺152 [M-CH₃]⁺, 138 [M-C₂H₅]⁺, 121 [M-NO₂]⁺, 93, 66

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a 30° pulse angle and an acquisition time of 2-4 seconds.

    • A relaxation delay of 1-2 seconds is typically sufficient.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a 30-45° pulse angle with proton decoupling.

    • An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are common.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Samples (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample (typically in a solvent or on a solid probe) into the mass spectrometer. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural confirmation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Test Compound NMR NMR (1H, 13C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

logical_relationship cluster_pyridine Pyridine Ring Analysis cluster_substituents Substituent Analysis cluster_molecular_info Molecular Information Aromatic_H Aromatic Protons (¹H NMR) Proposed_Structure Proposed Structure Aromatic_H->Proposed_Structure Aromatic_C Aromatic Carbons (¹³C NMR) Aromatic_C->Proposed_Structure Aromatic_Vib Aromatic C=C/C=N (IR) Aromatic_Vib->Proposed_Structure Nitro_Group NO₂ Stretch (IR) Nitro_Group->Proposed_Structure Side_Chain Alkyl/Amine Signals (¹H & ¹³C NMR, IR) Side_Chain->Proposed_Structure Molecular_Weight Molecular Ion (MS) Molecular_Weight->Proposed_Structure Fragmentation Fragmentation Pattern (MS) Fragmentation->Proposed_Structure

Caption: Logical relationships for structure confirmation.

Assessing the Purity of Synthesized "2-(5-Nitropyridin-2-YL)ethanamine" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for assessing the purity of "2-(5-Nitropyridin-2-YL)ethanamine" derivatives, a class of compounds with significant potential in medicinal chemistry. We will also compare its purity profile with a structurally related alternative, "(R)-1-Pyridin-2-yl-ethylamine."

Introduction to Purity Assessment

The presence of impurities in a synthesized compound can significantly impact its biological activity, toxicity, and overall safety profile. Therefore, robust analytical methods are essential to identify and quantify any impurities. For "this compound" derivatives, the primary concerns are residual starting materials, byproducts from the synthetic route, and potential degradation products.

A key step in the synthesis of the target compound involves the nitration of a pyridine ring, which can lead to the formation of positional isomers. Additionally, reactions involving the ethylamine side chain can introduce other impurities. A typical purity for commercially available "this compound" is around 95%[1].

Alternative Compound: (R)-1-Pyridin-2-yl-ethylamine

A relevant alternative compound for comparison is "(R)-1-Pyridin-2-yl-ethylamine." This compound shares the 2-(aminoethyl)pyridine core but lacks the nitro group. The absence of the nitro group simplifies its synthesis and potentially leads to a different impurity profile. Commercial suppliers of "(R)-1-Pyridin-2-yl-ethylamine" often report purities in the range of 97% to 99%[2].

Comparative Analysis of Purity Assessment Methods

The purity of "this compound" derivatives and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods.

Analytical Technique Principle Typical Purity Range for Target Compound Typical Purity Range for Alternative Key Advantages Limitations
RP-HPLC Separation based on polarity.95-99%97-99%High resolution, sensitive, quantitative.Requires chromophore for UV detection.
GC-MS Separation based on volatility and mass-to-charge ratio.>95%>98%High sensitivity, structural information from mass spectra.Requires volatile and thermally stable compounds; derivatization may be needed.
qNMR Quantification based on the integral of NMR signals relative to a certified reference standard.>95%>98%Primary analytical method, no need for identical reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities.

For "this compound" derivatives, potential impurities include:

  • Positional Isomers: Nitration of 2-aminopyridine precursors can yield not only the desired 5-nitro isomer but also the 3-nitro isomer (e.g., 2-amino-3-nitropyridine).

  • Unreacted Starting Materials: Residual 2-(pyridin-2-yl)ethanamine or nitrating agents.

  • Byproducts from Side-chain Reactions: Depending on the synthetic strategy for introducing the ethylamine group, various byproducts could be formed.

  • Degradation Products: The nitro group can be susceptible to reduction, and the amine can undergo oxidation over time.

For "(R)-1-Pyridin-2-yl-ethylamine," potential impurities include:

  • Enantiomeric Impurity: The (S)-enantiomer if the synthesis is not perfectly stereoselective.

  • Unreacted Starting Materials: Such as 2-acetylpyridine and reagents used for the amination.

  • Byproducts of Reduction/Amination: Depending on the specific reagents used.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a cornerstone technique for the purity analysis of non-volatile organic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitropyridine chromophore has strong absorbance (e.g., around 254 nm or 330 nm). For "(R)-1-Pyridin-2-yl-ethylamine," a lower wavelength (e.g., 260 nm) would be more appropriate.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve their volatility and chromatographic behavior.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned to detect the parent ion and fragmentation patterns of the analyte and any impurities.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to silylate the amine group, increasing its volatility.

  • Quantification: Purity can be estimated by the peak area percentage in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement and can be used to determine the purity of a substance without needing a reference standard of the same compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity is accurately weighed and added to the sample. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the signals of the analyte and any impurities (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, which means using a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and ensuring a 90° pulse angle.

  • Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are accurately determined.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizations

Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesized Derivative Crude_Characterization Crude NMR & TLC Synthesis->Crude_Characterization Purification Column Chromatography / Recrystallization Crude_Characterization->Purification HPLC RP-HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Data_Integration Integrate Data HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Purity_Report Generate Purity Report Data_Integration->Purity_Report Final_Compound Final_Compound Purity_Report->Final_Compound >95% Pure Compound

Caption: Workflow for the synthesis, purification, and purity assessment of chemical compounds.

Decision Tree for Method Selection

G Start Start Purity Assessment Volatility Is the compound volatile & thermally stable? Start->Volatility Chromophore Does the compound have a UV chromophore? Volatility->Chromophore No GCMS Use GC-MS Volatility->GCMS Yes Primary_Method Is a primary analytical method required? Chromophore->Primary_Method No HPLC Use RP-HPLC Chromophore->HPLC Yes Primary_Method->HPLC No (with other detectors like ELSD) qNMR Use qNMR Primary_Method->qNMR Yes Derivatize Consider Derivatization GCMS->Derivatize

Caption: Decision tree for selecting the appropriate analytical method for purity determination.

Conclusion

The purity assessment of "this compound" derivatives requires a multi-faceted analytical approach. RP-HPLC is a versatile and robust method for routine purity checks, while GC-MS provides valuable information on volatile impurities and structural confirmation. For establishing the absolute purity with high accuracy, qNMR is the method of choice. A comparison with the alternative, "(R)-1-Pyridin-2-yl-ethylamine," highlights that while the latter may be synthesized with a higher initial purity due to a simpler synthetic route, a comprehensive purity assessment is crucial for both classes of compounds to ensure the reliability and reproducibility of research data in drug discovery and development. By employing the detailed protocols and considering the potential impurities outlined in this guide, researchers can confidently assess the purity of their synthesized compounds.

References

Structure-Activity Relationship of 2-(5-Nitropyridin-2-yl)ethanamine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic potential of nitropyridine derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues related to 2-(5-nitropyridin-2-yl)ethanamine, drawing from various studies to elucidate the impact of structural modifications on their biological efficacy.

Anticancer Activity

The cytotoxicity of nitropyridine derivatives has been evaluated against various cancer cell lines. The core structure, substituent positions, and the nature of the appended functional groups all play a crucial role in determining the anticancer potency.

Cytotoxicity Data

A series of substituted pyridine and pyrazolopyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines using the MTT assay. The results, presented as IC50 values, highlight the compounds with the most potent cytotoxic effects.[1]

Compound IDModifications from Core StructureIC50 (µg/mL) - HepG2IC50 (µg/mL) - HeLa
13 Substituted pyridine8.78 ± 0.715.32 ± 1.2
19 Substituted pyrazolopyridine5.16 ± 0.44.26 ± 0.3

Lower IC50 values indicate higher cytotoxic activity.

Similarly, novel acetylated 5-aminosalicylate-thiazolinone hybrid derivatives, which can be considered distant analogues due to the presence of a substituted aromatic system, have shown significant anticancer activity. Two such compounds, HH32 and HH33, were tested against a panel of cancer cell lines, with HH33 exhibiting particularly high potency.[2]

Compound IDModificationsIC50 (µM) - MCF7IC50 (µM) - HeLaIC50 (µM) - HCT-116IC50 (µM) - HepG2
HH33 Acetylated 5-ASA-thiazolinone hybrid< 1< 1< 1< 1

These results indicate that specific substitutions can lead to highly potent anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density (e.g., 5x10^5 cells/cm³) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent. The cells are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plate is then incubated for another few hours (e.g., 4 hours).

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (Cell Attachment) cell_seeding->incubation1 add_compounds Add test compounds (various concentrations) incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h (Formazan formation) add_mtt->incubation3 dissolve_formazan Dissolve formazan (e.g., with DMSO) incubation3->dissolve_formazan read_absorbance Measure absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Analogues of nitropyridine have also been investigated for their antimicrobial properties. The structural features influencing their efficacy against various bacterial strains are of particular interest.

Antimicrobial Susceptibility Data

A series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and evaluated for their antibacterial activity against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli ST 131. The minimum inhibitory concentration (MIC) was determined to assess their efficacy.[3]

Compound IDModifications from Core StructureMIC (µg/mL) against ESBL E. coli ST131
4a N-(4-methylpyridin-2-yl) thiophene-2-carboxamideHighest activity
4c N-(4-methylpyridin-2-yl) thiophene-2-carboxamideHigh activity

Specific MIC values were not provided in the abstract, but the relative activity was noted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is broth microdilution.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Determination_Workflow cluster_setup Assay Setup cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of test compounds in 96-well plate serial_dilution->inoculate incubate Incubate plate (e.g., 37°C for 24h) inoculate->incubate visual_inspection Visually inspect for turbidity (growth) incubate->visual_inspection determine_mic Determine MIC: Lowest concentration with no visible growth visual_inspection->determine_mic

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

Certain nitropyridine derivatives have demonstrated inhibitory activity against various enzymes, suggesting their potential as therapeutic agents for diseases associated with these enzymes.

Enzyme Inhibition Data

A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione was found to exhibit dual inhibitory activity against chymotrypsin and urease.[4] Additionally, a Cu(II) complex with a (5-nitropyridin-2-yl)imine ligand showed significant α-glucosidase inhibitory activity.[4]

Compound/ComplexTarget EnzymeIC50 Value
5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin8.67 ± 0.1 µM
Urease29.21 ± 0.98 µM
Cu(II) complex with (5-nitropyridin-2-yl)imine ligandα-glucosidase108 µg/mL
(5-nitropyridin-2-yl)imine ligand aloneα-glucosidase2.14 µg/mL (lowest activity)

These findings suggest that the nitropyridine moiety can be a key pharmacophore for designing enzyme inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer to detect a change in absorbance.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Enzyme_Inhibition_Pathway cluster_components Reaction Components cluster_reaction Enzymatic Reaction Enzyme Enzyme Binding Enzyme-Substrate Binding Enzyme->Binding Substrate Substrate Substrate->Binding Inhibitor Nitropyridine Analogue (Inhibitor) Inhibitor->Enzyme Inhibition Product Product Formation Binding->Product

General mechanism of enzyme inhibition.

Conclusion

The structure-activity relationship studies of this compound analogues and related nitropyridine derivatives reveal that modifications to the core structure significantly impact their biological activity. The presence of the nitropyridine moiety is often crucial for activity, while the nature and position of substituents determine the potency and selectivity towards different biological targets, including cancer cells, bacteria, and enzymes. Further research focusing on systematic modifications of the this compound scaffold could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

comparing the efficacy of different catalysts for "2-(5-Nitropyridin-2-YL)ethanamine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Efficacy in the Reduction of 2-(5-Nitropyridin-2-yl)ethanamine to its Corresponding Aniline.

The reduction of the nitro group in this compound to form 2-(5-Aminopyridin-2-yl)ethanamine is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of two commonly employed catalysts for this purpose: Raney® Nickel and Palladium on Carbon (Pd/C).

Performance Comparison of Catalysts

The selection of an appropriate catalyst for the hydrogenation of this compound is crucial for achieving high yield and purity of the desired amine. Both Raney Nickel and Palladium on Carbon are effective catalysts for the reduction of aromatic nitro groups; however, they exhibit different characteristics in terms of activity, selectivity, and cost.

CatalystTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Raney® Nickel H₂, 1-50 bar pressure, 25-100 °C, Methanol or Ethanol solvent85-95%Lower cost, Good for substrates with halogens (less dehalogenation), High activity.[1][2]Pyrophoric when dry, Requires careful handling, Can be less selective for molecules with multiple reducible functional groups.[3]
Palladium on Carbon (Pd/C) H₂, 1-50 bar pressure, 25-80 °C, Methanol, Ethanol, or Ethyl Acetate solvent90-99%High catalytic activity and efficiency, Good selectivity for nitro group reduction, Can be used under milder conditions.[2]Higher cost than Raney Nickel, Can cause dehalogenation of aryl halides, Potential for hydrogenolysis of other functional groups.[2]

Experimental Protocols

Detailed methodologies for the catalytic reduction of this compound using Raney Nickel and Pd/C are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate purity.

Protocol 1: Reduction using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • A pressure reactor is charged with a solution of this compound in methanol.

  • Under an inert atmosphere, a catalytic amount of Raney® Nickel slurry (typically 5-10% by weight of the substrate) is carefully added to the reactor.

  • The reactor is sealed and purged several times with hydrogen gas to remove any residual air.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 50 °C) under a constant hydrogen pressure (e.g., 10 bar).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(5-Aminopyridin-2-yl)ethanamine, which can be further purified by crystallization or chromatography.

Protocol 2: Reduction using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • A solution of this compound in ethanol is placed in a hydrogenation vessel.

  • The vessel is purged with an inert gas, and the 10% Pd/C catalyst (typically 1-5% by weight of the substrate) is added.

  • The vessel is then evacuated and backfilled with hydrogen gas (this cycle is repeated 3-5 times).

  • The reaction is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a set pressure in a reactor) at room temperature or with gentle heating (e.g., 40 °C).

  • The reaction is monitored until the consumption of hydrogen ceases or analytical monitoring indicates completion.

  • The reaction mixture is carefully filtered through a pad of filter aid to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, keeping the filter cake wet.

  • The solvent is removed from the filtrate under reduced pressure to afford the desired 2-(5-Aminopyridin-2-yl)ethanamine.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic reduction pathway and a typical experimental workflow.

G Catalytic Hydrogenation of a Nitro Group cluster_reaction Reaction Pathway cluster_catalyst Catalyst Surface Nitro R-NO₂ (Nitropyridine) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Aminopyridine) Hydroxylamine->Amine + H₂ Catalyst Catalyst (Raney Ni or Pd/C) H_ads 2H (adsorbed) Catalyst->H_ads H₂ H₂ H₂->Catalyst H_ads->Nitro H_ads->Nitroso H_ads->Hydroxylamine G Experimental Workflow for Catalytic Hydrogenation start Start setup Prepare Reactant Solution (this compound in solvent) start->setup add_catalyst Add Catalyst (Raney Ni or Pd/C) setup->add_catalyst purge Purge Reactor with H₂ add_catalyst->purge reaction Run Reaction (Stirring, Temperature, H₂ Pressure) purge->reaction monitor Monitor Progress (TLC, LC-MS, etc.) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Cool, Depressurize) monitor->workup Complete filtration Filter to Remove Catalyst (Caution: Pyrophoric) workup->filtration isolation Isolate Product (Solvent Evaporation) filtration->isolation purification Purify Product (Crystallization/Chromatography) isolation->purification end End purification->end

References

Comparative Guide to Analytical Methods for the Quantification of 2-(5-Nitropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Nitropyridin-2-YL)ethanamine is a chemical compound of interest in various stages of pharmaceutical research and development, from discovery to quality control. Accurate and reliable quantification of this analyte is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of publicly accessible, validated methods for this specific compound, this document presents a framework for method selection and validation. The experimental data presented herein is hypothetical but representative of typical performance characteristics for these analytical techniques, offering a practical guide for researchers and drug development professionals.

Overview of Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for the separation and quantification of compounds that possess a UV chromophore, which the nitroaromatic ring in the target analyte provides. It is known for its reliability, cost-effectiveness, and straightforward operation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This method provides superior performance in terms of limit of detection and specificity, making it ideal for complex matrices or when very low concentrations need to be measured.

Experimental Protocols

The following protocols are generalized starting points and would require optimization and validation for the specific application and sample matrix.

1. Sample Preparation (for both HPLC-UV and LC-MS/MS)

A standard sample preparation workflow would involve the following steps:

  • Weighing: Accurately weigh a known amount of the sample.

  • Dissolution: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sonication: Sonicate the solution to ensure complete dissolution.

  • Dilution: Perform serial dilutions to bring the concentration of the analyte within the calibration range of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC-UV Method Protocol

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 254-350 nm due to the nitropyridine chromophore).

  • Run Time: 10 minutes.

3. LC-MS/MS Method Protocol

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion. A hypothetical transition could be m/z 168.1 → 122.1.

  • Run Time: 10 minutes.

Method Validation and Comparison

A crucial step in analytical chemistry is the validation of the chosen method to ensure it is fit for its intended purpose. The diagram below illustrates a typical workflow for analytical method validation.

G start Start: Define Analytical Requirements spec Specificity/ Selectivity start->spec Validate lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob report Validation Report rob->report Document end End: Method Implementation report->end Approve

Caption: A typical workflow for analytical method validation.

Comparative Performance Data

The following table summarizes the hypothetical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Selectivity Moderate (potential for interference)High (mass-based detection)
Cost per Sample LowHigh
Throughput HighModerate to High

Method Selection Guide

Choosing the appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources. The following decision tree provides a guide for selecting between HPLC-UV and LC-MS/MS.

G start Start: Define Assay Requirements conc Is Analyte Concentration Expected to be < 1 µg/mL? start->conc matrix Is the Sample Matrix Complex (e.g., plasma, tissue)? conc->matrix No lcms Use LC-MS/MS conc->lcms Yes hplc Use HPLC-UV matrix->hplc No matrix->lcms Yes

Caption: Decision tree for analytical method selection.

As illustrated, for applications requiring high sensitivity (sub-µg/mL levels) or involving complex sample matrices where selectivity is paramount, LC-MS/MS is the superior choice. For routine analysis of bulk drug substances or formulations where the analyte concentration is relatively high and the matrix is simple, HPLC-UV offers a reliable and cost-effective solution.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is recommended for quality control of bulk materials and simple formulations where analyte concentrations are high.

  • LC-MS/MS is the preferred method for trace-level quantification, analysis in complex biological matrices, and applications demanding the highest level of selectivity and sensitivity.

Ultimately, the selected method must be thoroughly validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data.

A Comparative Analysis of the Biological Effects of 2-(5-Nitropyridin-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives based on the 2-(5-nitropyridin-2-yl)ethanamine scaffold. The nitropyridine moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological effects. This document compiles available quantitative data, details common experimental methodologies for assessing their activity, and visualizes key experimental workflows and potential mechanisms of action.

Data Summary of Biological Activities

Table 1: Enzyme Inhibition Activity

Compound/Derivative ClassTarget EnzymeIC50 Value
5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin8.67 ± 0.1 μM
5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneUrease29.21 ± 0.98 μM
Cu(II) complex with (5-nitropyridin-2-yl)imine ligandα-Glucosidase108 µg/mL
(5-nitropyridin-2-yl)imine ligand (uncomplexed)α-Glucosidase2.14 µg/mL
Nitrosyl iron complex with 5-nitropyridin-2-yl ligandcGMP PDEActive (specific IC50 not provided)
Nitrosyl iron complex with 5-nitropyridin-2-yl ligandSR Ca2+-ATPaseActive (specific IC50 not provided)

Table 2: Antimicrobial Activity

Compound/Derivative ClassMicrobial Strain(s)Minimum Inhibitory Concentration (MIC) / Activity
Nitropyridine-containing Cu(II), Zn(II), and Ni(II) complexesS. aureus, B. subtilis, P. aeruginosa, E. coliMean zone of inhibition: 9.1–17.9 mm
Nitropyridine-containing Cu(II), Zn(II), and Ni(II) complexesC. albicansMean zone of inhibition: 21.9–25.3 mm
Fluoro and nitro-substituted pyridine derivativesMycobacterium tuberculosis4-64 µg/mL

Table 3: Anticancer and Other Activities

Compound/Derivative ClassActivityCell Line/ModelMeasurementResult
2-amino, 5-nitrothiazole derivativeCytotoxicityMDA-MB-231 (Breast Cancer)MTT AssayStatistically significant at 100 µM/L
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoateHerbicidalBarnyard GrassIC5027.7 mg/L

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used to assess the biological activities of the compounds listed above.

Enzyme Inhibition Assays

1. Chymotrypsin Inhibition Assay

This assay spectrophotometrically measures the inhibition of α-chymotrypsin's ability to hydrolyze a substrate, such as N-Benzoyl-L-tyrosine ethyl ester (BTEE).

  • Reagents: 80 mM Trizma-base buffer (pH 7.8), 1.18 mM BTEE solution in methanol/water, 2 M Calcium Chloride solution, 1 mM HCl, and α-Chymotrypsin solution.

  • Procedure:

    • A reaction mixture containing Tris buffer, CaCl2 solution, and BTEE solution is prepared in a cuvette and equilibrated to 25°C.

    • The test compound, dissolved in a suitable solvent, is added to the reaction mixture.

    • The reaction is initiated by adding the α-Chymotrypsin solution.

    • The increase in absorbance at 256 nm, due to the hydrolysis of BTEE, is monitored for approximately 5 minutes.

    • The rate of reaction (ΔA256/minute) is calculated from the linear portion of the curve for both the test and control (without inhibitor) reactions.

    • The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition against various concentrations of the derivative.[1][2][3]

2. Urease Inhibition Assay

This assay determines the inhibitory effect of compounds on the urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced is quantified, often using the Berthelot method.

  • Reagents: Phosphate buffer (pH 6.8-7.5), urea solution (e.g., 500 mM), phenol red indicator or Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite), and Jack bean urease.

  • Procedure:

    • The test compound is pre-incubated with the urease enzyme in a buffer solution in a 96-well plate for a defined period (e.g., 30 minutes at 37°C).[4][5]

    • The substrate, urea solution, is added to initiate the enzymatic reaction.

    • After incubation, the amount of ammonia produced is determined by measuring the color change of an indicator (like phenol red at 555 nm) or by adding Berthelot reagents and measuring the absorbance of the resulting indophenol blue at around 625 nm.[4][5]

    • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.[4] The IC50 value is then determined.

3. α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagents: Phosphate buffer (pH 6.8), α-glucosidase solution, pNPG solution, and a stopping reagent like sodium carbonate.

  • Procedure:

    • The test compound is pre-incubated with the α-glucosidase enzyme in a phosphate buffer.

    • The reaction is started by adding the pNPG substrate.

    • The mixture is incubated at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

    • The reaction is stopped by adding a basic solution like sodium carbonate.

    • The absorbance of the p-nitrophenol is measured spectrophotometrically at 405 nm.[6]

    • The inhibitory activity is calculated, and the IC50 value is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Reagents: MTT solution (5 mg/mL in PBS), cell culture medium (e.g., DMEM with 10% FBS), and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]

    • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7][8]

    • Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth or agar, bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), and serial dilutions of the test compound.

  • Procedure (Broth Microdilution Method):

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10^5 CFU/mL).[9]

    • The plate is incubated at 37°C for 18-24 hours.

    • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10][11]

Visualizations

The following diagrams illustrate the general experimental workflow for the development of these derivatives and a potential signaling pathway they might modulate based on their observed anticancer activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., 2-chloro-5-nitropyridine) Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme Enzyme Inhibition Assays (Chymotrypsin, Urease, etc.) Characterization->Enzyme Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Data Data Collection (IC50, MIC values) Enzyme->Data Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway cluster_cell Cancer Cell Derivative 2-Substituted-5-Nitropyridine Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: A potential mechanism of anticancer activity: induction of the intrinsic apoptosis pathway.

References

Safety Operating Guide

Safe Disposal of 2-(5-Nitropyridin-2-YL)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(5-Nitropyridin-2-YL)ethanamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidelines are based on established protocols for the disposal of nitropyridine derivatives.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS, precautions for similar nitropyridine compounds should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive assessment of required PPE should be conducted before beginning any disposal procedures.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a lab coat and, if necessary, an apron or coveralls.
Respiratory Protection If dust or aerosols may be generated, use a NIOSH-approved respirator. Ensure adequate ventilation, such as a fume hood, is used.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][3]

  • In case of inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3]

  • In case of ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3]

In all cases of exposure, seek medical advice or attention if symptoms persist or if you feel unwell.[1][2][3]

II. Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][3][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Step-by-Step Disposal Workflow:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is crucial to avoid contact with strong oxidizing agents.[1][2]

  • Containment:

    • For solid waste, carefully sweep up the material, avoiding dust generation, and place it into a suitable, clearly labeled, and sealable container for disposal.[1][2][5]

    • For solutions, do not empty them into drains.[1] Collect the liquid waste in a designated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and appropriate hazard symbols as required by regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage area should be secure and accessible only to authorized personnel.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

Logical Workflow for Disposal:

A Assess Hazards & Don PPE B Segregate Waste from Incompatibles (e.g., Strong Oxidizing Agents) A->B C Contain Waste in a Labeled, Sealed Container B->C D Store Container in a Secure, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Professional Waste Pickup and Disposal E->F

Caption: Disposal workflow for this compound.

III. Spill Management

In the event of a spill, the following procedures should be implemented immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[7]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.[5] Avoid generating dust.[5]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the spill to your institution's EHS office.

Experimental Workflow for Spill Cleanup:

cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_final Final Steps Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb/Sweep Up Spill Contain->Absorb Collect Collect in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Caption: Step-by-step spill cleanup procedure.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Nitropyridin-2-YL)ethanamine
Reactant of Route 2
2-(5-Nitropyridin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.